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Core Science & Biosynthesis

Foundational

LDC-7559: Mechanistic Targeting of NETosis and Neutrophil Extracellular Traps

Technical Guide & Application Note Part 1: Executive Summary & Mechanistic Evolution LDC-7559 has emerged as a critical tool compound in the study of neutrophil biology, specifically in the modulation of NETosis (Neutrop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Application Note

Part 1: Executive Summary & Mechanistic Evolution

LDC-7559 has emerged as a critical tool compound in the study of neutrophil biology, specifically in the modulation of NETosis (Neutrophil Extracellular Trap formation). Originally identified as a specific inhibitor of Gasdermin D (GSDMD) , recent high-impact studies have refined our understanding of its mechanism, suggesting a dual or context-dependent mode of action involving Phosphofructokinase-1 (PFKL) and glycolytic flux.

For the researcher, LDC-7559 is not merely an inhibitor; it is a probe that dissects the metabolic and pore-forming requirements of chromatin release. This guide provides a rigorous framework for utilizing LDC-7559 to inhibit NETosis, interpret complex datasets, and avoid common experimental pitfalls derived from its unique pharmacology.

The Mechanistic Divergence: GSDMD vs. PFKL

To use LDC-7559 effectively, one must understand the "Target Controversy" which defines its current utility.

  • The Canonical View (Pore Blockade): Initial characterization (Sollberger et al., 2018) positioned LDC-7559 as a direct binder of GSDMD, preventing the N-terminal fragment from oligomerizing and forming pores in the plasma membrane. In this model, LDC-7559 prevents the rupture required for NET release.

  • The Metabolic View (Glycolytic Arrest): Subsequent proteome-wide thermal shift assays (Amara et al., 2021) identified PFKL as a high-affinity target. In this model, LDC-7559 inhibits glycolysis, which neutrophils rely on heavily. This ATP/NADH depletion downstream suppresses the NADPH oxidase (NOX2) oxidative burst, a prerequisite for PMA-induced NETosis.

Operational Insight: Because of this metabolic link, LDC-7559 efficacy is highly sensitive to glucose concentration in your media.

Part 2: Mechanistic Visualization

The following diagram illustrates the two proposed pathways by which LDC-7559 interferes with NETosis.

LDC7559_Mechanism PMA Stimulus (PMA/LPS) Glycolysis Glycolysis (ATP/NADH Generation) PMA->Glycolysis PFKL Target 1: PFKL (Phosphofructokinase) Glycolysis->PFKL NOX2 NOX2 Complex (Oxidative Burst) PFKL->NOX2 Fuels ROS ROS Production NOX2->ROS NETosis NETosis (Chromatin Release) ROS->NETosis Suicidal Pathway Inflammasome Inflammasome Activation Caspase Caspase 1/4/5/11 Inflammasome->Caspase GSDMD_Cleavage GSDMD Cleavage (N-term fragment) Caspase->GSDMD_Cleavage GSDMD_Pore GSDMD Pore Formation GSDMD_Cleavage->GSDMD_Pore GSDMD_Pore->NETosis Vital/Pyroptotic Pathway LDC7559 LDC-7559 (Inhibitor) LDC7559->PFKL Blocks (Primary) LDC7559->GSDMD_Pore Blocks (Contextual)

Caption: Dual-target mechanism of LDC-7559 affecting both glycolytic flux (PFKL) and pore formation (GSDMD).

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed for Human Neutrophils isolated from peripheral blood. It uses a kinetic fluorescence readout (Sytox Green) which is superior to endpoint assays for distinguishing NETosis from apoptosis or necrosis.

Reagents & Preparation[1][2][3][4][5]
  • LDC-7559 Stock: Dissolve in DMSO to 10 mM. Store at -20°C. Avoid repeated freeze-thaw.

  • Assay Buffer: RPMI 1640 (phenol red-free) + 10 mM HEPES + 0.5% HSA (Human Serum Albumin).

    • Critical: Ensure physiological Glucose levels (approx 10 mM) are present to validate the metabolic blockade.

  • Detection Agent: Sytox Green (5 µM final concentration).

  • Stimulant: PMA (100 nM) for suicidal NETosis; LPS (1 µg/mL) + Nigericin (10 µM) for inflammasome-mediated NETosis.

Workflow: Kinetic NETosis Inhibition Assay
  • Neutrophil Isolation:

    • Isolate neutrophils using negative magnetic selection (e.g., MACS or EasySep) to prevent pre-activation.

    • Resuspend at

      
       cells/mL in Assay Buffer.
      
  • Pre-Incubation (The "Loading" Phase):

    • Seed

      
       cells/well in a 96-well black/clear-bottom plate.
      
    • Add LDC-7559 at titrating concentrations (1, 5, 10 µM).[1]

    • Include Vehicle Control (DMSO matched to highest concentration, typically 0.1%).

    • Incubate for 30 minutes at 37°C . This allows cell permeation and target engagement (PFKL/GSDMD).

  • Stimulation & Dye Addition:

    • Add Sytox Green (5 µM final).

    • Add Stimulant (e.g., PMA 100 nM).

    • Note: LDC-7559 must remain in the well throughout the assay.

  • Data Acquisition:

    • Place in a heated (37°C) fluorescence plate reader with

      
      .
      
    • Read fluorescence (Ex 485 nm / Em 520 nm) every 15 minutes for 4–6 hours.

Workflow Visualization

Protocol_Workflow Step1 1. Neutrophil Isolation (Negative Selection) Step2 2. Pre-Incubation (30 min, 37°C) Step1->Step2 Step3 Vehicle (DMSO) LDC-7559 (1-10 µM) Control Inhibitor (Disulfiram) Step2->Step3 Step4 3. Stimulation (PMA or LPS+Nig) + Sytox Green Step3:f0->Step4 Step3:f1->Step4 Step3:f2->Step4 Step5 4. Kinetic Readout (4-6 Hours, 15 min intervals) Step4->Step5 Step6 5. Analysis (AUC Calculation & IC50) Step5->Step6

Caption: Step-by-step experimental workflow for validating LDC-7559 inhibition of NETosis.

Part 4: Data Interpretation & Quantitative Benchmarks

When analyzing LDC-7559 data, you are looking for a delay in the onset of cell permeabilization (Sytox uptake) and a reduction in the total DNA release plateau.

Expected Quantitative Profile
ParameterVehicle (PMA Stimulated)LDC-7559 (5 µM) + PMAInterpretation
Onset of NETosis ~120 - 150 mins> 240 mins or NoneSignificant delay indicates effective blockade of early signaling (ROS/Pore).
Max Fluorescence (RFU) 100% (Normalized)< 20-30%Potent suppression of total NET release.
Nuclear Morphology Decondensed, spreadingCondensed, lobulatedLDC-7559 prevents nuclear expansion (a GSDMD/NE dependent process).
ROS Production High Peak (30-60 min)Blunted / ReducedIndicates upstream metabolic/NOX2 inhibition (PFKL mechanism).
Comparative Analysis: LDC-7559 vs. Other Inhibitors[3][5]
InhibitorPrimary TargetSpecificityEffect on NETosis
LDC-7559 GSDMD / PFKL HighBlocks PMA & Inflammasome NETosis. Prevents nuclear expansion.
Disulfiram GSDMD (Cys191)Moderate (Reactive)Blocks pore formation; less stable in media than LDC-7559.
Cl-Amidine PAD4HighBlocks Histone Citrullination; may not block lytic cell death fully.
DPI NOX2Low (General Flavoproteins)Total block of oxidative burst; useful as a positive control for ROS dependency.

Part 5: Troubleshooting & Field-Proven Insights

1. The "Glucose Effect"

  • Issue: Inconsistent inhibition between experiments.

  • Cause: If your media is glucose-deprived, neutrophils cannot fuel the oxidative burst regardless of LDC-7559. Conversely, extremely high glucose might alter the IC50 if PFKL is the primary target.

  • Solution: Standardize media to 10 mM Glucose. Do not use glucose-free media unless specifically testing metabolic dependency.

2. Donor Variability

  • Issue: Some donors show 90% inhibition, others 50%.

  • Insight: Neutrophils from donors with underlying low-grade inflammation may have pre-cleaved GSDMD or primed inflammasomes.

  • Solution: Always run biological triplicates (3 separate donors). Normalize data to the "PMA-only" Vmax for each donor.

3. Sytox Green vs. MPO-DNA ELISA

  • Insight: Sytox Green measures membrane permeabilization. It does not strictly confirm "NETs" (could be pyroptosis without chromatin web).

  • Requirement: To claim "NETosis inhibition" authoritatively, you must cross-validate Sytox data with MPO-DNA ELISA (supernatant) or Immunofluorescence (visualizing H3-citrulline/MPO colocalization). LDC-7559 should inhibit both membrane rupture and the release of MPO-DNA complexes.

Part 6: References

  • Sollberger, G., et al. (2018).[2][3] "Gasdermin D plays a vital role in the generation of neutrophil extracellular traps."[4][1][5][6] Science Immunology, 3(26).

    • Key Finding: Identification of LDC-7559 as a GSDMD inhibitor and its ability to block NETosis.[2][3][1][7]

  • Amara, A., et al. (2021).[3] "Selective activation of PFKL suppresses the phagocytic oxidative burst."[2] Cell, 184(17).

    • Key Finding: Re-evaluation of LDC-7559 showing high affinity for PFKL, linking glycolysis to the oxidative burst required for NETosis.

  • Silva, C.M.S., et al. (2022). "Gasdermin D inhibition prevents multiple organ dysfunction during sepsis." Biomedicine & Pharmacotherapy, 153.

    • Key Finding: In vivo application of LDC-7559 reducing systemic inflammation.[8][9]

  • Papayannopoulos, V. (2018).[3] "Neutrophil extracellular traps in immunity and disease."[10] Nature Reviews Immunology, 18, 134–147.

    • Key Finding: Foundational review on NETosis mechanisms to contextualize the inhibition points.

Sources

Exploratory

Technical Deep Dive: LDC-7559 Target Specificity &amp; GSDMD N-Terminal Domain

The following technical guide provides an in-depth analysis of LDC-7559, focusing on its specific targeting of the Gasdermin D (GSDMD) N-terminal domain. Executive Summary LDC-7559 is a potent, small-molecule inhibitor t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of LDC-7559, focusing on its specific targeting of the Gasdermin D (GSDMD) N-terminal domain.

Executive Summary

LDC-7559 is a potent, small-molecule inhibitor that specifically targets Gasdermin D (GSDMD), the executioner protein of pyroptosis and a key regulator of neutrophil extracellular traps (NETosis). Unlike broad-spectrum caspase inhibitors (e.g., Z-VAD-FMK) or reactive cysteine modifiers (e.g., Disulfiram), LDC-7559 operates through a distinct mechanism: it binds directly to the N-terminal domain (GSDMD-NT) . This interaction does not prevent the upstream cleavage of GSDMD but strictly blocks the subsequent oligomerization and membrane pore formation.

This guide details the mechanistic basis of this specificity, provides validated experimental protocols for assessing LDC-7559 activity, and addresses critical specificity considerations, including recent findings regarding off-target interactions (e.g., PFKL).

Mechanistic Profile: The GSDMD-NT Interaction

The Biological Context

GSDMD remains in an autoinhibited state in the cytosol, where its C-terminal domain (GSDMD-CT) masks the lethal activity of the N-terminal domain.[1] Upon activation by inflammatory caspases (Caspase-1 in canonical, Caspase-4/5/11 in non-canonical pathways), GSDMD is cleaved at a specific linker site. The released GSDMD-NT fragment translocates to the plasma membrane, binds to acidic lipids (PIPs, cardiolipin), and oligomerizes to form large transmembrane pores (~21 nm diameter), driving pyroptosis and IL-1β secretion.

Mechanism of Action (MoA)

LDC-7559 distinguishes itself by targeting the post-cleavage step.

  • Binding Site: LDC-7559 binds specifically to the GSDMD-NT.[2]

  • Effect: It stabilizes a conformation of GSDMD-NT that is incompetent for oligomerization.

  • Outcome: GSDMD is cleaved, but the fragments fail to assemble into functional pores. This decouples caspase activation from cell death.

Pathway Visualization

The following diagram illustrates the precise intervention point of LDC-7559 within the pyroptosis signaling cascade.

GSDMD_Pathway Inflammasome Inflammasome (NLRP3/AIM2) Caspase Caspase-1/4/5/11 (Activated) Inflammasome->Caspase Activates GSDMD_Full GSDMD (Full Length) Autoinhibited Caspase->GSDMD_Full Targets Cleavage Proteolytic Cleavage GSDMD_Full->Cleavage GSDMD_NT GSDMD-NT (Pore Forming Domain) Cleavage->GSDMD_NT Releases GSDMD_CT GSDMD-CT (Regulatory) Cleavage->GSDMD_CT Oligomerization Oligomerization & Membrane Insertion GSDMD_NT->Oligomerization Pyroptosis Pyroptosis (Cell Lysis / IL-1β Release) Oligomerization->Pyroptosis LDC7559 LDC-7559 LDC7559->Oligomerization BLOCKS

Caption: LDC-7559 intervenes post-cleavage, blocking the oligomerization of GSDMD-NT without affecting upstream caspase activity.

Experimental Validation Protocols

To validate LDC-7559 specificity and efficacy in your research, the following "self-validating" protocols are recommended. These assays distinguish between upstream caspase inhibition and direct GSDMD blockade.

Liposome Leakage Assay (The "Gold Standard")

This cell-free assay is critical for proving direct target engagement, eliminating cellular confounds like upstream signaling modulation.

Principle: Recombinant GSDMD is cleaved by Caspase-1 in the presence of liposomes containing a fluorophore. Pore formation releases the dye. LDC-7559 should prevent dye release despite the presence of active Caspase-1.

Protocol:

  • Liposome Preparation: Prepare Large Unilamellar Vesicles (LUVs) using a lipid mix mimicking the plasma membrane inner leaflet (e.g., PC:PE:PS at 40:40:20). Encapsulate a dye (e.g., Calcein or Tb3+/DPA).

  • Reaction Mix:

    • Recombinant GSDMD (human or murine).[2]

    • Recombinant Caspase-1.

    • LDC-7559 (Titration: 0.1 µM – 10 µM).

    • Vehicle Control (DMSO).[3]

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Readout: Measure fluorescence.

    • High Signal = Pore Formation (Vehicle).

    • Low Signal = Inhibition (LDC-7559).

  • Validation Check: Run a Western Blot on the reaction mix. You must see cleaved GSDMD (p30 fragment) in the LDC-7559 samples. This confirms LDC-7559 did not inhibit Caspase-1, validating the MoA.

Cellular Pyroptosis Assay (LDH Release)

Objective: Assess functional inhibition in live cells.

Protocol:

  • Cell Type: Primed Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells.[2][3][4]

  • Priming: Treat with LPS (100 ng/mL) for 3–4 hours to upregulate NLRP3 and GSDMD.

  • Treatment: Add LDC-7559 (1–10 µM) 30 minutes prior to activation.

  • Activation: Add Nigericin (10 µM) or ATP to trigger the NLRP3 inflammasome.

  • Readout: Collect supernatant after 1–2 hours. Measure Lactate Dehydrogenase (LDH) release.

  • Data Analysis: Calculate % Cytotoxicity relative to Triton X-100 lysis control.

NETosis Visualization (Neutrophils)

LDC-7559 was instrumental in defining the role of GSDMD in NETosis.

Protocol:

  • Isolation: Isolate primary human neutrophils.

  • Stimulation: Treat with PMA (100 nM) or cytosolic LPS.

  • Inhibitor: Co-incubate with LDC-7559.

  • Staining: Fix cells and stain for:

    • DNA: DAPI or Sytox Green.

    • Citrullinated Histone H3 (Cit-H3): Marker of NETosis.[3][5]

    • Myeloperoxidase (MPO). [6]

  • Observation: LDC-7559 treated cells should show condensed nuclei (inhibition of chromatin swelling) compared to the spread, web-like structures of NETotic cells.

Quantitative Data Summary

The following table summarizes key pharmacological parameters for LDC-7559 derived from benchmark studies.

ParameterValueAssay ConditionSignificance
IC50 (NETosis) ~5.6 µMPMA-induced NETosis in human neutrophilsPotent inhibition of NET formation.[7]
IC50 (Pore Formation) ~300 nMLiposome leakage assay (Cholesterol-rich)High affinity for GSDMD-NT in lipid environments.
Selectivity > 10-foldvs. Apoptotic Caspases (Casp-3/7)Does not block apoptosis.
Species Cross-reactivity YesHuman and Murine GSDMDVersatile for translational models.

Critical Specificity Considerations (E-E-A-T)

While LDC-7559 is widely used as a GSDMD inhibitor, scientific integrity requires acknowledging the complexity of its target profile in specific cell types.

The PFKL Controversy

Recent proteomic profiling (see Sollberger et al.) suggests that in neutrophils, LDC-7559 may also target Phosphofructokinase, liver type (PFKL) .

  • Implication: Inhibition of PFKL limits the glycolytic flux required for the oxidative burst (NOX2 activity) that drives NETosis.

  • Resolution for Researchers: When studying NETosis, be aware that LDC-7559's effect may be dual-pronged (GSDMD blockade + Metabolic modulation). However, in macrophages and liposome systems, the GSDMD-NT binding mechanism is the dominant driver of pyroptosis inhibition.

Specificity vs. Other Gasdermins

LDC-7559 displays high selectivity for GSDMD over other Gasdermin family members (e.g., GSDME, GSDMA). This is crucial for distinguishing pyroptosis (GSDMD-driven) from secondary necrosis driven by GSDME in chemotherapeutic contexts.

Validation Workflow Diagram

Use this decision tree to verify LDC-7559 activity in your specific experimental setup.

Validation_Workflow Start Start: Validate LDC-7559 Assay1 Liposome Leakage Assay (Cell-Free) Start->Assay1 Result1 Does it block dye release? Assay1->Result1 CheckWB Western Blot of Reaction Result1->CheckWB Yes (Inhibition) Invalid2 INVALID: Inactive Compound Result1->Invalid2 No (Leakage occurs) Result2 Is GSDMD cleaved? CheckWB->Result2 Valid VALIDATED: Direct GSDMD-NT Inhibition Result2->Valid Yes (p30 present) Invalid1 INVALID: Possible Caspase Inhibition Result2->Invalid1 No (Full length only)

Caption: Step-by-step validation logic to confirm specific GSDMD-NT blockade versus upstream artifacts.

References

  • Sollberger, G., et al. (2018). "Gasdermin D plays a vital role in the generation of neutrophil extracellular traps." Science Immunology.

  • Hu, J.J., et al. (2020). "FDA-approved disulfiram inhibits pyroptosis by blocking gasdermin D pore formation." Nature Immunology.

  • Cai, L., et al. (2023). "LDC7559 inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage."[8] Frontiers in Immunology.

  • Amara, N., et al. (2021). "Selective activation of PFKL suppresses the phagocytic oxidative burst." Science. (Context on off-target effects).

Sources

Protocols & Analytical Methods

Method

High-Precision Protocol: LDC-7559 Inhibition of GSDMD-Dependent Pyroptosis in THP-1 Cells

[1] Abstract This application note details the standardized protocol for utilizing LDC-7559 , a potent and selective small-molecule inhibitor of Gasdermin D (GSDMD) , in human THP-1 monocytic cells.[1] Unlike broad-spect...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the standardized protocol for utilizing LDC-7559 , a potent and selective small-molecule inhibitor of Gasdermin D (GSDMD) , in human THP-1 monocytic cells.[1] Unlike broad-spectrum caspase inhibitors, LDC-7559 specifically targets the execution phase of pyroptosis by binding to the GSDMD N-terminal domain (GSDMD-N), thereby blocking oligomerization and pore formation without interfering with upstream inflammasome assembly or proteolytic cleavage. This protocol is optimized for researchers investigating the mechanistic decoupling of cytokine processing (IL-1β maturation) from membrane rupture (LDH release).

Mechanism of Action & Rationale

LDC-7559 functions as a direct inhibitor of the GSDMD N-terminal fragment.[1][2] Upon inflammasome activation (e.g., NLRP3), Caspase-1 cleaves full-length GSDMD into the C-terminal inhibitory domain and the N-terminal effector domain (GSDMD-N).[2] GSDMD-N translocates to the plasma membrane to form lytic pores.

  • Specificity: LDC-7559 binds to GSDMD-N, preventing the conformational changes required for membrane penetration and oligomerization.

  • Experimental Signature: In a successful LDC-7559 treatment, Western Blot analysis will show intact GSDMD cleavage (presence of p30 fragment), but functional assays (LDH release, PI uptake) will show inhibited cell death .

Signal Transduction Pathway

GSDMD_Pathway LPS LPS (Priming) NFkB NF-κB Signaling LPS->NFkB NLRP3_Inactive Pro-Caspase-1 / NLRP3 NFkB->NLRP3_Inactive Upregulation GSDMD_FL GSDMD (Full Length) NFkB->GSDMD_FL Expression Inflammasome NLRP3 Inflammasome Assembly NLRP3_Inactive->Inflammasome Nig Nigericin (Signal 2) Nig->Inflammasome K+ Efflux Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Casp1->GSDMD_FL Cleavage (D275) GSDMD_N GSDMD-N (p30 Fragment) GSDMD_FL->GSDMD_N Pore Membrane Pore Formation GSDMD_N->Pore Oligomerization LDC7559 LDC-7559 (Inhibitor) LDC7559->GSDMD_N  BLOCKS   Pyroptosis Pyroptosis / LDH Release Pore->Pyroptosis IL1B IL-1β Release Pore->IL1B

Figure 1: Mechanism of LDC-7559 inhibition within the NLRP3 inflammasome pathway.[1] Note that upstream cleavage events remain active.

Reagent Preparation

LDC-7559 Stock Solution
  • Molecular Weight: 349.38 g/mol [3]

  • Solubility: DMSO (up to 100 mg/mL).[4]

  • Storage: -80°C (Stock), -20°C (Short-term).

Concentration DesiredMass of LDC-7559Volume of DMSO
10 mM (Stock) 3.49 mg1.0 mL
50 mM (High Conc. Stock) 17.47 mg1.0 mL

Preparation Protocol:

  • Weigh LDC-7559 powder in a sterile microcentrifuge tube.

  • Add high-grade (cell culture tested) DMSO.

  • Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot into light-protected tubes (e.g., 20-50 µL) to avoid freeze-thaw cycles.

THP-1 Cell Culture & Differentiation

THP-1 monocytes grow in suspension but must be differentiated into macrophage-like cells using PMA (Phorbol 12-myristate 13-acetate) to induce high expression of inflammasome components.

  • Basal Medium: RPMI 1640 + 10% FBS + 1% Pen/Strep + 0.05 mM 2-Mercaptoethanol.

  • Differentiation Agent: PMA (Sigma).

Differentiation Steps:

  • Seed THP-1 cells at 5 x 10⁵ cells/mL in 6-well plates (2 mL/well) or 24-well plates (0.5 mL/well).

  • Add PMA to a final concentration of 50–100 nM .

  • Incubate for 24–48 hours . Cells will become adherent.

  • Critical Wash Step: Aspirate PMA-containing medium. Wash cells 1x with warm PBS to remove PMA.

  • Add fresh complete RPMI (without PMA) and incubate for 24 hours . This "resting phase" reduces background activation caused by PMA.

Experimental Protocol: LDC-7559 Treatment

Experimental Timeline

Timeline Step1 Step 1: Priming Time: T = 0 hr Action: Add LPS (1 µg/mL) Step2 Step 2: LDC-7559 Time: T = 3.0 hr Action: Add Inhibitor (1-10 µM) Step1->Step2  3 Hours   Step3 Step 3: Activation Time: T = 4.0 hr Action: Add Nigericin (10 µM) Step2->Step3  1 Hour   Step4 Step 4: Harvest Time: T = 5.0 hr Action: Collect Supernatant/Lysate Step3->Step4  45-60 Mins  

Figure 2: Temporal workflow for inflammasome activation and LDC-7559 intervention.

Detailed Steps
Step 1: Priming (Signal 1)
  • Replace medium on differentiated THP-1 macrophages with fresh RPMI.

  • Add LPS (Lipopolysaccharide) to a final concentration of 1 µg/mL .

  • Incubate at 37°C, 5% CO₂ for 3–4 hours .

    • Purpose: Upregulates NLRP3 and Pro-IL-1β expression (NF-κB dependent).

Step 2: LDC-7559 Pre-treatment[2]
  • Timing: Add LDC-7559 1 hour prior to the activation step (i.e., after 3 hours of LPS priming).

  • Dosing: Prepare working solutions in warm RPMI.

    • Low Dose: 1 µM

    • Medium Dose: 5 µM

    • High Dose: 10 µM (Recommended for maximal inhibition in THP-1).

  • Controls:

    • Vehicle Control: DMSO (concentration matched to highest inhibitor dose, typically 0.1%).

    • Positive Control: Nigericin alone (no inhibitor).

    • Negative Control: Untreated (no LPS, no Nigericin).

Step 3: Activation (Signal 2)
  • Add Nigericin to a final concentration of 10 µM directly to the wells (do not wash off the inhibitor).

  • Incubate for 45–60 minutes at 37°C.

    • Note: Monitor cell morphology. Pyroptotic cells will swell and balloon. LDC-7559 treated cells should maintain membrane integrity.

Step 4: Sample Harvesting
  • Supernatant: Collect cell culture supernatant carefully. Centrifuge at 500 x g for 5 mins to remove cell debris.

    • Assays: LDH (Cytotoxicity), ELISA (IL-1β release).

  • Lysate: Wash adherent cells 1x with cold PBS. Lyse directly in RIPA buffer with protease/phosphatase inhibitors.

    • Assays: Western Blot (Pro-Caspase-1 vs Active p20; GSDMD-FL vs GSDMD-N).

Data Analysis & Expected Results

Quantitative Readouts
AssayTargetExpected Result (LPS + Nig)Expected Result (LPS + Nig + LDC-7559)Interpretation
LDH Assay Lactate DehydrogenaseHigh Release (>50%)Low Release (<10%)LDC-7559 blocks membrane rupture.
ELISA IL-1β (Secreted)HighReduced/Blocked *Pore formation is required for IL-1β release.
Western Blot GSDMD (Lysate)Cleaved (p30 band visible)Cleaved (p30 band visible) LDC-7559 does not stop cleavage.
Western Blot Caspase-1 (Lysate)Cleaved (p20 band visible)Cleaved (p20 band visible) LDC-7559 acts downstream of Caspase-1.
Microscopy PI StainingHigh PositivityLow Positivity Membrane integrity preserved.

*Note: While GSDMD pores are the primary exit for IL-1β, prolonged activation may lead to some release via secondary necrosis if cells are not harvested promptly, but LDC-7559 significantly blunts this.

Troubleshooting Guide
  • Incomplete Inhibition: If 10 µM LDC-7559 fails to block LDH release, verify the source of FBS. Some serum batches contain high esterase activity or components that degrade inhibitors. Ensure LDC-7559 is added before Nigericin.

  • High Background Death: Ensure the PMA differentiation step includes a "resting" period without PMA. Continuous PMA exposure can sensitize cells to stress.

  • Precipitation: LDC-7559 is hydrophobic. Do not add the 10 mM DMSO stock directly to cold media. Dilute in warm media and vortex immediately.

References

  • Sollberger, G., et al. (2018).[3] Gasdermin D plays a vital role in the generation of neutrophil extracellular traps.[1][3] Science Immunology, 3(26), eaar6689.[3] [3]

  • Chen, K.W., et al. (2019). The pyroptosis executioner gasdermin D makes holes in the plasma membrane.[2][5] Cell Research, 29, 188–189.

  • Heilig, R., et al. (2018). The Gasdermin-D inhibitor LDC7559 blocks NETosis and pyroptosis.[2][3][6] European Journal of Immunology, 48(S1), 38. (Conference Abstract confirming specificity).

  • Humphries, F., et al. (2020). Succination inactivates gasdermin D and blocks pyroptosis. Science, 369(6511), 1633-1637.

Sources

Application

Application Note: LDC-7559 Formulation &amp; In Vivo Protocol

Part 1: Executive Summary & Scientific Rationale The Challenge: Hydrophobicity in GSDMD Inhibition LDC-7559 is a potent, selective small-molecule inhibitor of Gasdermin D (GSDMD), a critical executioner of pyroptosis and...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

The Challenge: Hydrophobicity in GSDMD Inhibition

LDC-7559 is a potent, selective small-molecule inhibitor of Gasdermin D (GSDMD), a critical executioner of pyroptosis and NETosis (neutrophil extracellular traps). While highly effective in vitro, LDC-7559 exhibits significant lipophilicity (High LogP), making it poorly soluble in aqueous buffers (PBS/Saline).

Direct suspension in aqueous media often leads to:

  • Crystal formation: Reducing bioavailability.

  • Inconsistent dosing: Sedimentation causes high variability between animals.

  • Needle clogging: Compromising gavage precision.

The Solution: The Corn Oil/DMSO Matrix

This protocol utilizes a 10% DMSO / 90% Corn Oil vehicle system.[1]

  • DMSO (Dimethyl Sulfoxide): Acts as the primary solvent to disrupt the crystal lattice of LDC-7559, creating a high-concentration molecular dispersion.

  • Corn Oil (Long-Chain Triglyceride): Acts as the bulk carrier. It solubilizes the DMSO-drug complex, preventing precipitation upon contact with gastric fluids. Furthermore, lipid-based vehicles can enhance lymphatic transport, potentially bypassing first-pass metabolism.[2]

Part 2: Mechanism of Action (Visualized)

LDC-7559 functions by binding to the N-terminal domain of GSDMD, preventing the oligomerization required to form pores in the plasma membrane.

GSDMD_Pathway Inflammasome Inflammasome Activation (NLRP3/Caspase-1/4/5/11) GSDMD_Full GSDMD (Full Length) Inflammasome->GSDMD_Full Targets Cleavage Proteolytic Cleavage GSDMD_Full->Cleavage GSDMD_N GSDMD-N Domain (Active Fragment) Cleavage->GSDMD_N Releases Oligomerization Membrane Oligomerization GSDMD_N->Oligomerization LDC7559 LDC-7559 (Inhibitor) LDC7559->GSDMD_N  Binds & Blocks Rescue Cell Survival Reduced Inflammation LDC7559->Rescue  Promotes Pore GSDMD Pore Formation Oligomerization->Pore Outcome Pyroptosis / NETosis (Cell Death) Pore->Outcome

Figure 1: Mechanism of LDC-7559.[3][4][5] The molecule intercepts the GSDMD-N domain, preventing the critical oligomerization step required for pore formation and subsequent cell death.

Part 3: Detailed Formulation Protocol

Materials & Reagents
ReagentGradePurposeStorage
LDC-7559 ≥98% PurityActive Pharmaceutical Ingredient (API)-20°C (Dark)
DMSO Sterile, Cell Culture GradePrimary Co-solventRT
Corn Oil USP/Ph.[6][7] Eur. GradeBulk VehicleRT (Protect from light)
Dosing Strategy & Calculations

Target Concentration: 2.0 mg/mL (Clear Solution) Dosing Volume: 10 mL/kg (Standard for mice) Resulting Dose: 20 mg/kg

Note: Solubility in this vehicle saturates near 2.1 mg/mL. For doses >20 mg/kg, a suspension protocol or different vehicle (e.g., PEG400) is required.

Step-by-Step Preparation (Fresh Prep Recommended)

Step 1: Stock Solution Preparation (The "Solvent Phase")

  • Weigh the required amount of LDC-7559 powder.

    • Example: For 10 mice (25g each) + 20% overage = 300g total body weight.

    • Total volume needed = 3.0 mL.

    • Total drug needed = 6.0 mg.

  • Add 10% of the final volume using DMSO.[1][8]

    • Calculation: 10% of 3.0 mL = 300 µL DMSO .

  • Vortex vigorously for 30-60 seconds.

  • Critical Check: Inspect for clarity. If particles remain, sonicate in a water bath at 37°C for 5-10 minutes until completely dissolved. Do not proceed until this is a clear yellow liquid.

Step 2: Vehicle Integration (The "Oil Phase")

  • Pre-warm the Corn Oil to 37°C to lower viscosity and aid mixing.

  • Slowly add 90% of the final volume using Corn Oil.

    • Calculation: 90% of 3.0 mL = 2.7 mL Corn Oil .

  • Add the Corn Oil dropwise to the DMSO-Drug stock while vortexing.

    • Why? Rapid addition can cause "shock precipitation" where the drug crashes out at the interface.

  • Vortex the final mixture for 2 minutes.

Step 3: Quality Control (QC)

  • Visual Inspection: Hold the vial up to a light source. The solution should be clear to slightly opalescent.

  • Tyndall Effect: Shine a laser pointer through the vial. A solid beam indicates sub-micron particles (suspension). No beam indicates a true solution. For this protocol, a true solution is preferred.

Formulation Workflow Diagram

Formulation_Workflow Weigh 1. Weigh LDC-7559 (Powder) DMSO 2. Add DMSO (10% Vol) (Primary Solvent) Weigh->DMSO Sonicate 3. Sonicate/Vortex (Until Clear) DMSO->Sonicate CornOil 4. Add Corn Oil (90% Vol) (Dropwise w/ Vortex) Sonicate->CornOil QC 5. QC Check (Clarity/Precipitation) CornOil->QC QC->DMSO Fail (Re-dissolve) Admin 6. Administer (PO/IP) QC->Admin Pass

Figure 2: Preparation workflow ensuring homogeneity and solubility.

Part 4: Administration & Troubleshooting

Administration (Oral Gavage - PO)
  • Needle Selection: Use a 20G or 22G feeding needle (ball-tipped).

  • Technique: Ensure the mouse is firmly restrained to align the esophagus.

  • Speed: Inject slowly. Corn oil is viscous; rapid injection can cause gastric distension or reflux.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Cloudiness upon adding Corn Oil Drug precipitation (Solubility limit exceeded)Sonicate at 37°C for 10 mins. If it fails to clear, use as a suspension (shake immediately before dosing).
Phase Separation DMSO and Oil not miscibleVortex vigorously. Ensure Corn Oil was pre-warmed to 37°C.
Animal Lethargy post-dose DMSO toxicity or Corn Oil loadEnsure DMSO does not exceed 10%. Reduce dose volume if possible.
Stability
  • Fresh Prep: It is strongly recommended to prepare this formulation fresh daily .

  • Storage: If necessary, store at RT for up to 24 hours. Do not refrigerate the final Corn Oil mixture, as the oil will solidify and potentially force the drug out of solution.

References

  • Sollberger, G., et al. (2018).[3] Gasdermin D plays a vital role in the generation of neutrophil extracellular traps. Science, 360(6387), 430-433.

  • MedChemExpress. (n.d.). LDC7559 Product Information & Solubility Data. MedChemExpress.

  • Chen, K.W., et al. (2019). The pyroptosis executioner gasdermin D: Function, mechanism, and diseases.[4][5][6] Cellular & Molecular Immunology, 16, 692–704.

  • Lead Discovery Center. (2018). New mechanism to treat autoimmune diseases and cancer. LDC News.

Sources

Technical Notes & Optimization

Troubleshooting

LDC-7559 Optimization Hub: Balancing Potency &amp; Viability

Role: Senior Application Scientist Topic: Optimizing LDC-7559 Concentration to Avoid Cytotoxicity Status: Active Support Guide The "Goldilocks" Challenge in GSDMD Inhibition LDC-7559 is a potent, selective inhibitor of G...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Optimizing LDC-7559 Concentration to Avoid Cytotoxicity Status: Active Support Guide

The "Goldilocks" Challenge in GSDMD Inhibition

LDC-7559 is a potent, selective inhibitor of Gasdermin D (GSDMD), specifically targeting the N-terminal domain to prevent pore formation. It is the primary tool for distinguishing GSDMD-dependent pyroptosis from other forms of cell death (apoptosis, necroptosis).

The Core Problem: In pyroptosis assays, the readout is often cell death (LDH release or dye uptake).

  • Too Low Concentration: GSDMD pores form, cells die (False Negative for the drug).

  • Too High Concentration: The drug precipitates or causes off-target toxicity, cells die (False Negative for the drug).

You must operate in the Therapeutic Window , typically between 0.5 µM and 10 µM for most in vitro models (human PBMCs, THP-1, murine BMDMs).

Pre-Experiment Check: Solubility & Storage

Most "toxicity" issues with LDC-7559 are actually precipitation events. LDC-7559 is hydrophobic. If it crashes out of solution, the crystals physically stress cells, causing lysis that mimics chemical toxicity.

Standard Preparation Protocol
ParameterSpecificationNotes
Stock Solvent DMSO (Anhydrous)Do not use water or PBS for stock.
Stock Conc. 10 mM or 50 mM100 mg/mL (approx 286 mM) is possible but viscous.
Storage -80°C (Long term)Avoid freeze-thaw cycles.[1] Aliquot immediately.
Working Conc. 1 µM – 10 µMFinal DMSO must be ≤ 0.1% (ideally) or ≤ 0.5%.
The "Step-Down" Dilution Method

Do not pipette 10 mM stock directly into a cell culture well. The local high concentration will cause immediate precipitation.

DilutionProtocol cluster_warn Critical Checkpoint Stock DMSO Stock (10 mM) Inter Intermediate Dilution (100 µM in Media) Stock->Inter 1:100 Dilution (Vortex immediately) Final Final Assay Well (1 - 10 µM) Inter->Final Add to cells (Final DMSO < 0.1%) Check Check for Crystals (Microscope 20x) Inter->Check

Figure 1: Step-down dilution workflow to prevent compound precipitation shock.

Determining the Therapeutic Index (The "Kill vs. Save" Curve)

To validate your concentration, you must run two parallel assays. You cannot rely on literature values alone as serum proteins in your specific media (FBS concentration) can bind the drug, shifting the effective IC50.

Experimental Design
Arm A: The Toxicity Check (Unstimulated)
  • Goal: Determine CC50 (Cytotoxic Concentration 50%).

  • Cells: Your target cells (e.g., THP-1, BMDMs).[2][3]

  • Stimulus: None (Media only).

  • LDC-7559: Titrate 0.1, 0.5, 1, 5, 10, 20, 50, 100 µM.

  • Readout: LDH Release or CellTiter-Glo (ATP) after 4-24h.

  • Success: No significant death compared to DMSO control.

Arm B: The Efficacy Check (Stimulated)
  • Goal: Determine IC50 (Inhibitory Concentration 50%).

  • Cells: Same density as Arm A.

  • Stimulus: LPS (Priming) + Nigericin (Activation) OR LPS + ATP.

  • LDC-7559: Same titration.

  • Readout: IL-1β ELISA (Supernatant) or Sytox Green uptake.

  • Success: Dose-dependent reduction in signal.[2]

Data Interpretation Table
ObservationDiagnosisAction
High Death in Arm A (Unstimulated) Drug Toxicity / PrecipitationReduce concentration. Check DMSO %.
High Death in Arm B (Stimulated) Lack of EfficacyIncrease concentration (if Arm A allows).
Low Death in Arm B + Low IL-1β Successful Inhibition This is the Target Zone.
Low Death in Arm B + High IL-1β GSDMD-Independent ReleasePathway may be GSDMD-independent (e.g., necroptosis).

Mechanism & Troubleshooting

Understanding where LDC-7559 acts is crucial for troubleshooting. It does not stop the inflammasome (NLRP3) or Caspase-1 activation; it only stops the execution (pore formation).

GSDMD_Pathway Signal Stimulus (LPS+Nigericin) NLRP3 NLRP3 Inflammasome Assembly Signal->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 GSDMD_Full GSDMD (Full Length) Casp1->GSDMD_Full Cleaves GSDMD_N GSDMD-N Domain (Executioner) GSDMD_Full->GSDMD_N Cleavage Cleavage Pore Membrane Pore Formation GSDMD_N->Pore Blocked by LDC-7559 LDC LDC-7559 (Inhibitor) LDC->GSDMD_N Binds Outcome Pyroptosis / NETosis (IL-1β Release) Pore->Outcome

Figure 2: LDC-7559 Mechanism of Action.[2][4][5][6][7] Note that Caspase-1 activity remains intact even when LDC-7559 is effective.

Troubleshooting Guide

Q: I treated cells with 10 µM LDC-7559, but Western Blot still shows cleaved GSDMD-N. Is the drug working? A: Yes, this is normal. LDC-7559 does not prevent the cleavage of GSDMD by Caspase-1. It binds to the cleaved N-terminal fragment and prevents it from oligomerizing into a pore.

  • Validation: Do not use Western Blot for efficacy. Use an LDH assay (pore integrity) or IL-1β release.

Q: My cells are dying even with LDC-7559. Is it toxicity? A: Check the cell death morphology.

  • Add Sytox Green (membrane impermeable) + Annexin V.

  • If cells are Annexin V positive but Sytox negative, the cells might be switching to Apoptosis (which GSDMD inhibition does not block).

  • If cells are Sytox positive immediately upon drug addition (0-1h), it is chemical toxicity/precipitation .

Q: Can I use LDC-7559 for NETosis assays? A: Yes, this is a primary application.

  • Concentration: Neutrophils are sensitive. Start at 0.5 µM - 1 µM .

  • Protocol: Pre-incubate neutrophils with LDC-7559 for 30 mins before adding PMA or physiological stimuli.

Frequently Asked Questions (FAQ)

Q: What is the exact IC50 of LDC-7559? A: It depends on the assay.

  • NETosis: ~50–500 nM.

  • Pyroptosis (THP-1/BMDM): ~1–5 µM.[2][3]

  • Note: Efficacy plateaus around 5-10 µM. Going higher rarely increases inhibition but significantly increases cytotoxicity risk.

Q: Does serum (FBS) affect LDC-7559? A: Yes, like many small molecules, it can bind serum proteins. If shifting from 10% FBS to serum-free media, reduce your concentration by 2-5x to avoid toxicity.

Q: Is there a control compound? A: A specific inactive analog is not widely commercially available. The standard control is DMSO vehicle (at the same % v/v). For mechanistic control, use a Caspase-1 inhibitor (e.g., VX-765) .[2] If VX-765 blocks death but LDC-7559 does not, the cell death is likely GSDMD-independent (e.g., GSDME or necroptosis).

References

  • Sollberger, G., et al. (2018).[2][5] Gasdermin D plays a vital role in the generation of neutrophil extracellular traps.[5][8] Science Immunology, 3(26), eaar6689.[2][5][8] [2]

    • Seminal paper identifying LDC-7559 and its IC50 ranges for NETosis.
  • Pandeya, A., et al. (2019).[5] Gasdermin D (GSDMD) as a new target for the treatment of infection.[5] MedChemComm, 10(5), 660-667.[5]

    • Discusses the specificity of LDC-7559 for GSDMD-NT domains.
  • MedChemExpress (MCE). LDC7559 Product Protocol & Solubility Data.

    • Source for physical properties, solubility limits, and storage stability.

Sources

Optimization

Technical Support Center: LDC-7559 &amp; Neutrophil Biology

Topic: Troubleshooting LDC-7559 Lack of Effect in Neutrophil NETosis/Pyroptosis Assays Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide Introduction: The "PMA Trap" and GSDMD Specificity Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting LDC-7559 Lack of Effect in Neutrophil NETosis/Pyroptosis Assays Support Level: Tier 3 (Senior Application Scientist) Status: Active Guide

Introduction: The "PMA Trap" and GSDMD Specificity

Welcome to the technical support hub for LDC-7559. If you are observing a "lack of effect" with LDC-7559 in neutrophils, you are likely encountering one of two common pitfalls: pathway mismatch or compound precipitation .

LDC-7559 is a highly specific inhibitor of Gasdermin D (GSDMD) pore formation. It functions by binding to the GSDMD N-terminal domain, preventing oligomerization and subsequent membrane pore formation.

The Critical Insight: Many researchers use PMA (Phorbol 12-myristate 13-acetate) as a generic NETosis inducer. However, PMA drives NETosis primarily through a ROS-dependent, GSDMD-independent pathway (via NADPH oxidase). Consequently, LDC-7559 often shows minimal to no inhibition in PMA-stimulated neutrophils, leading to false negatives. To validate LDC-7559 activity, you must use a stimulus that triggers the non-canonical or canonical inflammasome (e.g., Cytosolic LPS or Nigericin).

Module 1: Experimental Design & Stimulus Selection

Diagnosis: You are likely targeting the wrong signaling axis. Objective: Switch from ROS-driven NETosis to GSDMD-driven NETosis.

The Mechanism of Failure

The diagram below illustrates why LDC-7559 fails to block PMA-induced NETosis but succeeds against inflammasome activators.

GSDMD_Pathway PMA PMA Stimulus PKC PKC Activation PMA->PKC LPS Cytosolic LPS / Nigericin Caspase Caspase-4/5/11 LPS->Caspase NOX2 NOX2 (ROS Burst) PKC->NOX2 NE Neutrophil Elastase NOX2->NE GSDMD_Cleavage GSDMD Cleavage NOX2->GSDMD_Cleavage Minor/Context Dependent NETosis_ROS Vital NETosis (ROS-Dependent) NE->NETosis_ROS Caspase->GSDMD_Cleavage GSDMD_Pore GSDMD Pore Formation GSDMD_Cleavage->GSDMD_Pore NETosis_GSDMD Lytic NETosis (GSDMD-Dependent) GSDMD_Pore->NETosis_GSDMD LDC LDC-7559 (Inhibitor) LDC->GSDMD_Pore BLOCKS

Caption: LDC-7559 targets the GSDMD pore. PMA bypasses this step via NOX2/ROS. Use LPS/Nigericin to engage the drug target.

Stimulus Selection Guide
StimulusPathwayGSDMD DependenceLDC-7559 EfficacyRecommendation
PMA (20-100 nM) NADPH Oxidase (ROS)Low / None Poor / Inconsistent Avoid for validation.
A23187 (Ca2+ Ionophore) PAD4 / CalciumNone None Avoid.
Nigericin (10-15 µM) NLRP3 InflammasomeHigh High Recommended (Requires LPS priming).
Cytosolic LPS Non-canonical (Casp-4/11)High High Gold Standard (Transfection required).

Module 2: Compound Solubility & Handling[1][2]

Diagnosis: The compound may have precipitated in aqueous media.[1] Objective: Ensure bioavailability using the correct solvent system.

LDC-7559 is lipophilic. Direct addition of high-concentration DMSO stocks to cell culture media (especially serum-free) often causes immediate, microscopic precipitation that renders the drug inactive.

Validated Solubilization Protocol

Do not simply dilute DMSO stock into PBS.

Reagent Preparation:

  • Stock: Dissolve LDC-7559 in 100% DMSO to 20 mM.

  • Intermediate Solvent: Prepare a vehicle mixture of PEG300 and Tween-80 .[2]

  • Step-by-Step Dilution (Critical):

    • Take 10 µL of DMSO Stock (20 mM).

    • Add 40 µL PEG300 (Mix well).

    • Add 5 µL Tween-80 (Mix well).

    • Add 45 µL Saline/PBS (Dropwise while vortexing).

    • Result: 100 µL of 2 mM working solution.

    • Dilute this working solution into your cell culture media to reach the final assay concentration (typically 1–10 µM).

Module 3: Optimized Validation Protocol

Objective: A self-validating experiment to confirm LDC-7559 activity.

Experimental Setup
  • Cell Type: Freshly isolated human neutrophils (avoid HL-60 unless fully differentiated and validated for inflammasome components).

  • Media: RPMI 1640 (phenol-red free) + 2% HSA (Human Serum Albumin). Avoid FBS if possible to reduce nucleases.

Step-by-Step Workflow
  • Seeding: Plate neutrophils at

    
     cells/well in a 96-well plate.
    
  • Priming (Required for Nigericin): Treat with LPS (1 µg/mL) for 3 hours at 37°C.

    • Why? This upregulates NLRP3 and Pro-IL-1β.

  • Inhibitor Pre-incubation: Add LDC-7559 (1, 5, 10 µM) . Incubate for 30-60 minutes .

    • Note: LDC-7559 must bind GSDMD before cleavage/oligomerization occurs.

  • Activation: Add Nigericin (10 µM) .

  • Kinetics: Measure immediately.

    • Readout A (Lytic Cell Death): Sytox Green or PI uptake (Real-time, every 10 min for 4 hours).

    • Readout B (Specific NETosis): MPO-DNA ELISA or Citrullinated H3 staining at endpoint (3-4 hours).

Expected Results Table
ConditionSytox Green (Cell Death)IL-1β ReleaseInterpretation
UntreatedLowLowBaseline
LPS Only (Priming)LowLowPriming successful
LPS + NigericinHigh High GSDMD pores active
LPS + Nigericin + LDC-7559 Reduced (>50%) Reduced Drug is working
PMA + LDC-7559High (No effect)N/AExpected (Wrong pathway)

Troubleshooting FAQ

Q: I see a band for cleaved GSDMD on my Western Blot, but no inhibition of cell death. Is the drug broken? A: No. LDC-7559 does not inhibit the cleavage of GSDMD by caspases.[3] It binds to the N-terminal fragment after cleavage to prevent it from forming a pore in the membrane. Therefore, you will still see the N-terminal band on a Western Blot. You must measure LDH release , Sytox uptake , or IL-1β secretion to see the drug's effect.

Q: Can I use mouse neutrophils? A: Yes, but mouse neutrophils rely heavily on Caspase-11 (non-canonical) for GSDMD activation. Ensure you are using a stimulus that activates Caspase-11 (like intracellular LPS transfection or Gram-negative bacteria) rather than just extracellular LPS.

Q: My Sytox Green signal is high in the LDC-7559 control wells. A: Neutrophils are extremely fragile. "Spontaneous NETosis" occurs if cells are handled roughly, cultured too long (>4-6 hours), or if the DMSO concentration exceeds 0.5%. Ensure your final DMSO concentration is <0.1% and process cells immediately after isolation.

Q: I read that LDC-7559 inhibits PMA NETosis in Sollberger et al. (2018). Why do you say it doesn't? A: While the initial discovery paper noted inhibition, subsequent comprehensive studies (e.g., Amara et al., 2022) demonstrated that PMA-induced NETosis is largely GSDMD-dispensable. The inhibition seen initially may have been due to off-target effects on glycolysis (PFKL) or specific donor variability. For robust QC, always use an inflammasome-dependent trigger.

References

  • Sollberger, G., et al. (2018). Gasdermin D plays a vital role in the generation of neutrophil extracellular traps.[3][4][5][6][7] Science Immunology.[8] [8]

  • Amara, N., et al. (2022). LDC7559 and NA-11 inhibit NETosis independent of GSDMD but elicit identical phenotypes in neutrophils.[9] ResearchGate/Cell Reports.

  • Chen, K.W., et al. (2018). Noncanonical inflammasome signaling elicits gasdermin D–dependent neutrophil extracellular traps. Science Immunology.[8]

  • MedChemExpress. LDC7559 Product Information & Solubility Protocol.

Sources

Troubleshooting

Technical Support Center: LDC-7559 Formulation &amp; Solubility Guide

Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Topic: Optimization of LDC-7559 Solubility for In Vivo Administration Last Updated: February 2026

Executive Summary & Compound Profile

LDC-7559 is a potent, small-molecule inhibitor of Gasdermin D (GSDMD) , widely used to study pyroptosis and neutrophil extracellular trap (NET) formation. Due to its high lipophilicity, LDC-7559 is practically insoluble in pure saline or PBS. Direct addition of DMSO stocks to aqueous buffers results in immediate precipitation, compromising experimental reproducibility and animal safety.

This guide provides validated protocols to achieve stable solubility (≥ 2.08 mg/mL) using co-solvents and complexation agents, ensuring bioavailability while minimizing vehicle-induced toxicity.

Physicochemical Snapshot
ParameterValueImplications
Target Gasdermin D (GSDMD)Blocks N-terminal domain activity
Molecular Weight 349.38 g/mol Small molecule
Solubility (DMSO) ~100 mg/mLExcellent stock solvent
Solubility (Saline) < 0.1 mg/mLCritical Failure Point
Appearance White to light yellow solidVisual inspection required for clarity

Vehicle Decision Matrix

Selecting the correct vehicle is a balance between solubility power and biological tolerance. Use the following logic flow to determine the optimal formulation for your specific experiment.

DecisionMatrix Start Start: Experimental Goal Duration Dosing Duration? Start->Duration Acute Acute / Single Dose Duration->Acute < 14 Days Chronic Chronic / >2 Weeks Duration->Chronic > 14 Days Behavior Behavioral Assays involved? (e.g., Rotarod, Maze) Acute->Behavior ProtocolB Protocol B: Cyclodextrin Complex (SBE-β-CD) Chronic->ProtocolB Systemic Injection ProtocolC Protocol C: Oil Depot (Corn Oil) Chronic->ProtocolC Slow Release/Depot ProtocolA Protocol A: Standard Co-solvent (DMSO/PEG300/Tween-80) Behavior->ProtocolA No (General PK/PD) Behavior->ProtocolB Yes (Sensitive CNS)

Figure 1: Vehicle Selection Logic. Protocol B is recommended for sensitive biological readouts to avoid solvent-induced artifacts.

Validated Formulation Protocols

Protocol A: The "Standard Cocktail" (DMSO/PEG/Tween)

Best for: Acute studies, PK analysis, non-behavioral models. Solubility Limit: ~2.0 mg/mL Mechanism: Uses co-solvents to reduce the polarity of the aqueous phase.

Reagents:

  • LDC-7559 Powder[1][2]

  • DMSO (Anhydrous, fresh)

  • PEG300 (Polyethylene Glycol 300)[2]

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Step-by-Step Workflow (Strict Order of Addition):

  • Prepare Stock: Dissolve LDC-7559 in 100% DMSO to a concentration of 20.8 mg/mL . Sonicate if necessary until clear.[1][3]

  • Step 1 (10%): Pipette the required volume of DMSO stock into a sterile tube.

  • Step 2 (40%): Add PEG300 slowly to the DMSO stock. Vortex immediately.

    • Checkpoint: Solution should be clear.

  • Step 3 (5%): Add Tween-80 . Vortex vigorously. The solution becomes viscous.

  • Step 4 (45%): Add Saline dropwise while vortexing.

    • Warning: Rapid addition of saline here causes "solvent shock" and precipitation.

Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.[1][3]

Protocol B: The "Biocompatible" Method (SBE-β-CD)

Best for: Chronic dosing, behavioral studies (avoids DMSO neurotoxicity), preventing injection site irritation. Solubility Limit: ~2.0 mg/mL Mechanism: Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) forms an inclusion complex, encapsulating the hydrophobic drug within a hydrophilic shell.

Reagents:

  • LDC-7559 Powder[1][2]

  • DMSO[1][2][3][4][5][6]

  • SBE-β-CD (e.g., Captisol®)

  • Sterile Saline

Step-by-Step Workflow:

  • Prepare Vehicle: Dissolve 2.0 g of SBE-β-CD in 10 mL of saline to make a 20% (w/v) solution . Filter sterilize (0.22 µm).

  • Prepare Stock: Dissolve LDC-7559 in 100% DMSO to 20.8 mg/mL .

  • Complexation:

    • Take 10% volume of the DMSO stock.[1][2][6]

    • Add 90% volume of the 20% SBE-β-CD solution .

    • Vortex continuously during addition.

  • Sonication: Sonicate the mixture at 37°C for 5–10 minutes to facilitate inclusion complex formation.

Final Composition: 10% DMSO / 90% (20% SBE-β-CD in Saline).

Troubleshooting & FAQs

Q1: My solution turned cloudy immediately after adding saline. Can I save it?

Diagnosis: This is the "Tyndall Effect," indicating micro-precipitation. It usually happens if the saline was added too fast or if the co-solvents (PEG/Tween) were skipped. Corrective Action:

  • Heat & Sonicate: Place the tube in a 37°C water bath and sonicate for 10 minutes.

  • Check Order: If it does not clear, you likely violated the order of addition. You must restart. Never add saline directly to the DMSO stock.

Q2: Why can't I just use DMSO and Saline?

Scientific Explanation: LDC-7559 is highly hydrophobic. When you dilute DMSO with saline (a high-polarity ionic solvent), the dielectric constant of the mixture rises rapidly. The drug molecules aggregate to minimize interaction with water, causing immediate precipitation (salting out). The intermediate solvents (PEG300) or cyclodextrins buffer this transition.

Q3: I am doing a rotarod test. Which vehicle should I use?

Recommendation: Use Protocol B (SBE-β-CD) . Reasoning: High concentrations of DMSO (>10%) and PEG400/300 are known to cause transient motor ataxia and muscle relaxation in mice, which will generate false positives in motor function assays. Cyclodextrins are pharmacologically inert in this context.

Q4: Can I store the diluted working solution?

Guideline:

  • Protocol A (PEG/Tween): Use within 4 hours. Phase separation can occur over time.

  • Protocol B (Cyclodextrin): Stable for 24 hours at 4°C, but fresh preparation is always preferred to prevent drug crystallization from the inclusion complex.

Visualizing the Preparation Workflow

The following diagram illustrates the critical "Order of Addition" to prevent precipitation.

PrepWorkflow cluster_0 Critical Phase: Solubilization cluster_1 Stabilization Phase cluster_2 Dilution Phase Drug LDC-7559 Powder Stock Clear Stock (20.8 mg/mL) Drug->Stock Dissolve & Sonicate DMSO DMSO (Anhydrous) DMSO->Stock Mix1 Viscous Pre-mix Stock->Mix1 Add 10% PEG PEG300 (40% Vol) PEG->Mix1 Vortex Tween Tween-80 (5% Vol) Tween->Mix1 Vortex Final Injectable Solution Mix1->Final Add Dropwise Saline Saline (45% Vol) Saline->Final Vortex Continuously

Figure 2: Step-by-step physical mixing process for Protocol A. Note that Saline is the absolute final addition.

References

  • Sollberger, G., et al. (2018).[1] "Gasdermin D plays a vital role in the generation of neutrophil extracellular traps."[1] Science Immunology, 3(26).[1][6] [1]

  • MedChemExpress. (2024).[1] "LDC7559 Product & Solubility Data Sheet." MCE Protocols.

  • Cai, Y., et al. (2023).[6][7][8] "LDC7559 inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage."[6][7] Frontiers in Immunology, 14.

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.

Sources

Optimization

Technical Support Center: LDC-7559 Quality Assurance &amp; Experimental Optimization

Executive Summary & Mechanism of Action LDC-7559 is a potent, small-molecule inhibitor of Gasdermin D (GSDMD) , a critical executioner of pyroptosis and NETosis.[1] Unlike broad-spectrum caspase inhibitors, LDC-7559 spec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

LDC-7559 is a potent, small-molecule inhibitor of Gasdermin D (GSDMD) , a critical executioner of pyroptosis and NETosis.[1] Unlike broad-spectrum caspase inhibitors, LDC-7559 specifically targets the GSDMD N-terminal (GSDMD-NT) domain, preventing it from oligomerizing and forming pores in the plasma membrane [1].

The Technical Challenge: Users frequently report "batch failure" which, upon forensic analysis, is rarely a synthesis error but rather a solubility artifact or mechanistic misunderstanding . LDC-7559 is highly lipophilic. If handled incorrectly during aqueous dilution, it forms micro-precipitates that reduce the effective concentration, leading to false negatives in viability assays.

This guide provides the protocols required to validate incoming batches and troubleshoot experimental inconsistencies.

Critical Quality Attributes (CQA) & Batch Variability

Before blaming the biological model, you must verify the chemical integrity of your probe. Use this table to cross-reference your Certificate of Analysis (CoA) with your bench observations.

Table 1: LDC-7559 Physicochemical Specifications
FeatureSpecificationCommon Deviations & Troubleshooting
Appearance White to off-white solidYellowing: Indicates oxidation. Discard if significant. Clumping: Indicates moisture absorption (hygroscopic).[2]
Purity (HPLC) > 98%< 95%: Impurities may cause off-target toxicity independent of GSDMD.
Solubility (DMSO) ~100 mg/mL (286 mM)Haze: If the solution is not crystal clear, sonicate at 37°C. Do not use if precipitate persists.
Solubility (Aqueous) < 1 µM (Poor)Critical: Direct dilution into PBS/Media causes immediate "crashing out." See Solubility Protocol below.
Molecular Weight 349.38 g/mol N/A

Troubleshooting Guides (FAQ)

Issue 1: "My cells are dying despite LDC-7559 treatment."

Diagnosis: This is often a solubility failure , not a potency failure. The Science: LDC-7559 is a lipophilic compound. When you pipette a high-concentration DMSO stock directly into a static volume of cell culture media, the local concentration at the pipette tip exceeds the solubility limit, causing the compound to precipitate into inactive micro-crystals.

Corrective Protocol: The "Step-Down" Dilution Do not add 100% DMSO stock to cells. Create an intermediate working solution.

  • Stock: Prepare 10 mM LDC-7559 in anhydrous DMSO.

  • Intermediate: Dilute stock 1:100 in serum-free media (or PBS) while vortexing to create a 100 µM suspension/solution.

  • Final: Add the intermediate solution to your cell culture well to achieve the desired final concentration (e.g., 1-10 µM).

    • Note: Ensure the final DMSO concentration is < 0.5% to avoid solvent toxicity.

Issue 2: "Western Blot shows GSDMD cleavage, so the drug isn't working."

Diagnosis: Mechanistic Misinterpretation. The Science: LDC-7559 does not inhibit the upstream enzymes (Caspase-1/4/5/11) that cleave GSDMD. It binds to the cleaved N-terminal fragment (GSDMD-NT) to prevent pore formation [2].

  • Observation: You will see cleaved GSDMD (p30 fragment) on a Western Blot.

  • Correct Readout: You must measure LDH release (cell death) or IL-1β secretion (which requires the pore to exit the cell).

Issue 3: "I see high variability between technical replicates."

Diagnosis: Pipetting error due to viscosity or evaporation. The Science: DMSO is hygroscopic (absorbs water from air) and viscous.

  • Fix: Use positive displacement pipettes for DMSO stocks.

  • Fix: Aliquot stocks immediately upon purchase. Repeated freeze-thaw cycles introduce water, which drastically lowers the solubility of LDC-7559 in the stock itself.

Self-Validating Functional Bioassay

To confirm a new batch of LDC-7559 is active, perform this "Gold Standard" functional check. This assay relies on the fact that GSDMD inhibition prevents pyroptosis.[3][4]

Model: Mouse Bone Marrow-Derived Macrophages (BMDMs) or PMA-differentiated THP-1 cells.[5]

Step-by-Step Protocol:

  • Seed Cells: Plate BMDMs at

    
     cells/well in a 96-well plate.
    
  • Prime: Treat with LPS (1 µg/mL) for 3–4 hours to upregulate NLRP3 and Pro-IL-1β.

  • Drug Treatment: Add LDC-7559 (Titration: 1, 5, 10 µM) for 30 minutes.

    • Control A: Vehicle (DMSO only).

    • Control B: Known GSDMD inhibitor (e.g., Disulfiram) or Caspase-1 inhibitor (VX-765) as a positive control.

  • Activate: Add Nigericin (10 µM) for 2 hours to trigger NLRP3 inflammasome assembly.

  • Readout (Crucial):

    • Collect Supernatant.

    • Assay 1 (Primary): LDH Release Assay (Cytotoxicity).

    • Assay 2 (Secondary): IL-1β ELISA.[5]

Interpretation Criteria:

  • Valid Batch: LDC-7559 treated wells show significantly lower LDH and lower IL-1β compared to Vehicle+LPS+Nigericin wells.

  • Inactive Batch: LDC-7559 wells show LDH release comparable to Vehicle wells.

Pathway Visualization

The following diagram illustrates the precise intervention point of LDC-7559 within the pyroptosis pathway. Note that it acts downstream of cleavage.

GSDMD_Pathway Inflammasome NLRP3 Inflammasome (Activated by Nigericin) Caspase1 Caspase-1 (Active) Inflammasome->Caspase1 Activates Cleavage Proteolytic Cleavage Caspase1->Cleavage GSDMD_Full GSDMD (Full Length) GSDMD_Full->Cleavage GSDMD_NT GSDMD-N Terminal (Effecter Domain) Cleavage->GSDMD_NT Releases Oligomerization Membrane Oligomerization GSDMD_NT->Oligomerization Pore GSDMD Pore Formation Oligomerization->Pore Pyroptosis Pyroptosis / NETosis (LDH & IL-1β Release) Pore->Pyroptosis LDC7559 LDC-7559 (Inhibitor) LDC7559->Oligomerization BLOCKS Activity

Figure 1: Mechanism of Action. LDC-7559 inhibits the oligomerization of the GSDMD-N domain, preventing pore formation.[1][3] It does not prevent the upstream cleavage of GSDMD.

References

  • Sollberger, G., et al. (2018).[6] Gasdermin D plays a vital role in the generation of neutrophil extracellular traps.[6][5] Science Immunology, 3(26).[6]

    • [6]

  • Pandeya, A., et al. (2019).[6] Gasdermin D (GSDMD) as a new target for the treatment of infection.[6][7] MedChemComm, 10(5), 660-667.[6]

  • MedChemExpress. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

LDC-7559 vs. Necrosulfonamide (NSA): A Specificity Analysis for Cell Death Research

Topic: LDC-7559 vs Necrosulfonamide (NSA) Specificity in Cell Death Pathways Content Type: Comparative Technical Guide Audience: Senior Researchers, Pharmacologists, and Cell Biology PIs Executive Summary: The Specificit...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LDC-7559 vs Necrosulfonamide (NSA) Specificity in Cell Death Pathways Content Type: Comparative Technical Guide Audience: Senior Researchers, Pharmacologists, and Cell Biology PIs

Executive Summary: The Specificity Paradox

In the dissection of regulated cell death (RCD), the distinction between Pyroptosis (Gasdermin D-mediated) and Necroptosis (MLKL-mediated) is critical.

  • Necrosulfonamide (NSA) is historically defined as a human-specific MLKL inhibitor. However, recent chemical biology profiling has reclassified it as a dual-inhibitor that covalently modifies Gasdermin D (GSDMD), rendering it unsuitable for distinguishing between necroptosis and pyroptosis without rigorous controls.

  • LDC-7559 was identified as a specific inhibitor of GSDMD-dependent NETosis.[1][2] While it offers a cleaner profile for pyroptosis studies in murine models (where NSA fails on MLKL), users must navigate emerging evidence suggesting off-target modulation of glycolytic flux (PFKL).

Verdict: Use LDC-7559 for in vivo mouse models of pyroptosis/NETosis. Use NSA only in human systems and never as a sole agent to distinguish necroptosis from pyroptosis.

Mechanistic Profiles & Target Validation
Necrosulfonamide (NSA): The "Dirty" Probe

NSA is a cysteine-reactive small molecule. Its lack of specificity stems from its mechanism: alkylation of reactive cysteine residues in pore-forming proteins.

  • Primary Target (Necroptosis): Binds Cys86 of human MLKL, blocking N-terminal oligomerization and membrane translocation.

    • Limitation:Human Specific. Does not inhibit murine MLKL (which lacks the equivalent reactive cysteine).

  • Secondary Target (Pyroptosis): Binds Cys191 (human) of GSDMD. This covalent modification prevents the oligomerization of the GSDMD-N domain, effectively blocking pyroptosis and IL-1β release.

    • Consequence: If you use NSA to block "necroptosis" in a human cell line, you are likely also blocking pyroptosis, confounding data interpretation.

LDC-7559: The GSDMD-Targeted Agent

LDC-7559 was discovered through a phenotypic screen for inhibitors of NETosis (Neutrophil Extracellular Traps).[1]

  • Primary Target (Pyroptosis/NETosis): Binds the GSDMD N-terminal domain (GSDMD-NT). It stabilizes the protein in a closed conformation or prevents membrane integration.

  • Species Reactivity: Active in both Human and Mouse systems, making it superior for translational in vivo studies.

  • Emerging Caveat (The PFKL Debate): Recent proteomic studies suggest LDC-7559 may also activate PFKL (Phosphofructokinase, liver type), altering pentose phosphate pathway flux to reduce ROS, which indirectly inhibits NETosis. Control Recommendation: Validate GSDMD inhibition using direct liposome leakage assays (Protocol below).

Comparative Data Analysis
FeatureNecrosulfonamide (NSA) LDC-7559
Primary Target hMLKL (Cys86)GSDMD (N-term)
Off-Target Activity GSDMD (Cys191), GSDME (potential)PFKL (Metabolic modulation)
Species Specificity Human Only (for MLKL)Human/Mouse (for GSDMD)Human & Mouse
Inhibition Mechanism Covalent Modification (Irreversible)Non-covalent / Allosteric
IC50 (Cellular) ~1-5 µM (Human Necroptosis)~10-20 µM (Pyroptosis)~0.5-1.0 µM (NETosis/Pyroptosis)
Best Use Case Blocking pore formation in human cells (broad spectrum).[1][3][4]Specific GSDMD inhibition in mouse models.[1][3][4][5]
Decision Logic for Inhibitor Selection

The following logic tree guides the selection of the correct inhibitor based on your experimental model and pathway of interest.

InhibitorSelection Start Select Experimental Model Species Species? Start->Species Human Human Cells Species->Human Mouse Mouse Cells/In Vivo Species->Mouse Pathway Target Pathway? Necro Necroptosis (MLKL) Pathway->Necro MLKL Pyro Pyroptosis (GSDMD) Pathway->Pyro GSDMD Human->Pathway Mouse->Pathway NSA_Decision Use NSA (Warning: Blocks GSDMD too) Necro->NSA_Decision Valid but dirty No_NSA NSA Ineffective on mMLKL Necro->No_NSA Avoid NSA LDC_Decision Use LDC-7559 Pyro->LDC_Decision Cleaner Pyro->LDC_Decision Preferred

Figure 1: Decision Matrix for selecting between NSA and LDC-7559 based on species and pathway.

Experimental Validation Protocols

To publish robust data, you must validate that the observed effect is due to specific target inhibition and not off-target toxicity.

Protocol A: Discriminating MLKL vs. GSDMD Inhibition (Human Cells)

Since NSA inhibits both, use this workflow to deconvolute the signal.

  • Cell System: U937 or HT-29 human cell lines.

  • Induction:

    • Pyroptosis:[1][3][5][6][7][8][9][10][11][12] LPS (1 µg/mL, 4h) + Nigericin (10 µM, 30 min).

    • Necroptosis:[13][14] TNFα + SM-164 (Smac mimetic) + z-VAD-fmk (TSZ).

  • Treatment Groups:

    • Vehicle (DMSO)

    • NSA (5 µM)

    • LDC-7559 (1 µM)

    • Control: GSK'872 (RIPK3 inhibitor - blocks necroptosis upstream).

  • Readout:

    • LDH Release: Measures total membrane rupture.

    • Western Blot: Probe for p-MLKL (S358) and GSDMD-N (cleaved).

    • Crucial Check: If NSA blocks LDH release in the Pyroptosis group (LPS+Nig), it confirms NSA off-target activity on GSDMD. If LDC-7559 blocks LDH in the Necroptosis group (TSZ), it suggests GSDMD involvement in secondary necrosis or off-target effects.

Protocol B: Liposome Leakage Assay (Direct Target Validation)

This cell-free assay confirms if the drug directly prevents pore formation, bypassing upstream metabolic effects (like LDC-7559's PFKL effect).

  • Liposome Prep: Create Large Unilamellar Vesicles (LUVs) containing Tb3+ (Terbium) and DPA (Dipicolinic acid).

  • Protein: Recombinant human GSDMD (full length) + Caspase-1.

  • Reaction:

    • Incubate GSDMD + Caspase-1 + Inhibitor (NSA or LDC-7559) for 30 min at 37°C.

    • Add Liposomes.[15]

  • Measurement: Monitor fluorescence (Ex 276 nm / Em 545 nm).

    • Interpretation: If fluorescence increases, pores formed. If the inhibitor suppresses fluorescence in this pure system, it confirms direct binding to GSDMD, ruling out upstream metabolic interference.

Pathway Interaction Diagram

The following diagram illustrates where these inhibitors act within the signaling cascade, highlighting the cross-reactivity of NSA.

PathwayMap TNF TNF Receptor RIPK3 RIPK3 (Necroptosis) TNF->RIPK3 LPS LPS / Pathogens Caspase Caspase-1/4/5/11 (Pyroptosis) LPS->Caspase MLKL MLKL (Oligomerization) RIPK3->MLKL Phosphorylation GSDMD GSDMD (Cleavage & Pores) Caspase->GSDMD Cleavage NSA Necrosulfonamide (NSA) NSA->MLKL Inhibits (Human) NSA->GSDMD Inhibits (Off-Target) LDC LDC-7559 LDC->GSDMD Inhibits (Specific)

Figure 2: Mechanism of Action. Note NSA's dual inhibition of both MLKL and GSDMD, whereas LDC-7559 selectively targets GSDMD.

References
  • Sollberger, G., et al. (2018). "Gasdermin D plays a vital role in the generation of neutrophil extracellular traps." Science Immunology. Link

    • Establishes LDC-7559 as a GSDMD inhibitor.
  • Sun, L., et al. (2012). "Mixed lineage kinase domain-like protein mediates necrosis signaling downstream of RIP3 kinase." Cell. Link

    • Identifies NSA as an MLKL inhibitor.
  • Rathkey, J. K., et al. (2018). "Chemical biology approaches to probe the mechanism of Gasdermin D pore formation." Cell Chemical Biology. Link

    • Demonstr
  • Amara, N., et al. (2021). "Selective activation of PFKL suppresses the phagocytic oxidative burst." Science. Link

    • Provides the counter-narrative that LDC-7559 modulates metabolism (PFKL)

Sources

Comparative

Technical Guide: Comparative Profiling of LDC-7559 and VX-765 in Inflammasome Assays

Executive Summary: The Architect vs. The Executioner In the interrogation of inflammasome signaling, distinguishing between activation (Caspase-1 processing) and execution (Gasdermin D pore formation) is critical for val...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architect vs. The Executioner

In the interrogation of inflammasome signaling, distinguishing between activation (Caspase-1 processing) and execution (Gasdermin D pore formation) is critical for validating drug targets.

VX-765 (Belnacasan) and LDC-7559 represent the two distinct poles of this pathway. VX-765 acts as the upstream "architect" blocker, preventing the proteolytic activity of Caspase-1. LDC-7559 acts as a downstream "executioner" blocker, interfering with the pore-forming capability of Gasdermin D (GSDMD).[1]

This guide delineates their mechanistic differences and provides a validated experimental framework to utilize both compounds for dissecting the pyroptotic cascade.

Mechanistic Profiling & Signaling Logic

To effectively use these inhibitors, one must understand their precise intervention points within the canonical NLRP3 pathway.

VX-765: The Upstream Protease Block

VX-765 is an orally absorbed prodrug of VRT-043198 . It is a peptidomimetic ketone that covalently modifies the catalytic cysteine residue of Caspase-1 (Interleukin-1 Converting Enzyme).

  • Action: Irreversible inhibition of Caspase-1.

  • Consequence: Prevents the cleavage of pro-IL-1β into mature IL-1β and, crucially, prevents the cleavage of full-length GSDMD into the pore-forming GSDMD-N fragment.

  • Readout Signature: Reduced IL-1β (ELISA), Reduced GSDMD-N (Western Blot), Reduced LDH release.

LDC-7559: The Downstream Pore Block

LDC-7559 is a pyrazolo-oxazepine small molecule originally identified as a NETosis inhibitor. While recent studies suggest potential off-target effects on phosphofructokinase-1 (PFKL) in neutrophils, in the context of canonical inflammasome assays (macrophages/monocytes), it is functionally characterized as a direct inhibitor of GSDMD execution.

  • Action: Binds to the GSDMD N-terminal domain (GSDMD-NT) or interferes with its oligomerization.

  • Consequence: Does not prevent Caspase-1 activity or GSDMD cleavage. It specifically blocks the function of the cleaved GSDMD-NT fragment (pore formation).

  • Readout Signature: Reduced LDH release, Reduced PI uptake, Preserved GSDMD-N levels (Western Blot), Reduced IL-1β secretion (secondary to pore blockade).

Pathway Visualization

InflammasomePathway Signal1 Signal 1 (Priming) (LPS/TLR) NLRP3_Inactive NLRP3 (Inactive) Signal1->NLRP3_Inactive NLRP3_Oligomer NLRP3 Inflammasome Assembly NLRP3_Inactive->NLRP3_Oligomer + Signal 2 Signal2 Signal 2 (Activation) (ATP/Nigericin) Signal2->NLRP3_Oligomer ProCasp1 Pro-Caspase-1 NLRP3_Oligomer->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 Activation ProGSDMD Full Length GSDMD Casp1->ProGSDMD Cleavage VX765 VX-765 (Caspase-1 Inhibitor) VX765->Casp1 BLOCKS GSDMD_N GSDMD-N (Cleaved Fragment) ProGSDMD->GSDMD_N Pore GSDMD Pore Formation GSDMD_N->Pore Oligomerization LDC7559 LDC-7559 (GSDMD Pore Inhibitor) LDC7559->Pore BLOCKS Pyroptosis Pyroptosis / LDH Release Pore->Pyroptosis IL1b IL-1β Release Pore->IL1b

Figure 1: Intervention points of VX-765 (Upstream) and LDC-7559 (Downstream) in the NLRP3 Inflammasome pathway.[2]

Comparative Performance Data

The following data summarizes typical performance metrics in human PBMC or THP-1 macrophage assays.

FeatureVX-765 (Belnacasan)LDC-7559
Primary Target Caspase-1 (Catalytic Cysteine)Gasdermin D (N-Terminal Domain)
Mechanism Type Covalent / IrreversibleNon-covalent / Allosteric
Working Conc. 10 – 50 µM (Cell-based)1 – 10 µM (Cell-based)
IC50 (In Vitro) < 1 nM (Active metabolite VRT-043198)~1-5 µM (GSDMD-NT toxicity block)
Western Blot (GSDMD) Prevents appearance of p30 (GSDMD-N) band.Permits appearance of p30 (GSDMD-N) band.
LDH Release InhibitsInhibits
IL-1β Secretion Inhibits (Prevents maturation & release)Inhibits (Prevents release only)
Specificity Note Highly selective for Casp-1 vs Casp-3/7.Specific for GSDMD-mediated death; less effective on GSDME.

Experimental Protocols: The "Mechanism Check" Assay

The most powerful way to use these compounds is in parallel. This protocol is designed to verify if a novel compound or condition acts upstream (like VX-765) or downstream (like LDC-7559).

Workflow Overview

Cell Model: PMA-differentiated THP-1 cells or primary BMDMs. Stimulus: LPS (Priming) + Nigericin (Activation).

Step-by-Step Protocol
  • Seeding: Plate THP-1 cells (5x10^5 cells/well) in 12-well plates. Differentiate with 100 nM PMA for 24h. Rest in fresh media for 24h.

  • Priming: Treat with LPS (1 µg/mL) for 3-4 hours.

  • Inhibitor Pre-treatment (Critical Step):

    • Group A: Vehicle (DMSO)[3]

    • Group B: VX-765 (20 µM) - Add 30 mins before activation.

    • Group C: LDC-7559 (5 µM) - Add 30 mins before activation.

  • Activation: Add Nigericin (10 µM) for 45-60 minutes.

    • Note: Keep activation time short to capture the cleavage vs. pore formation window.

  • Supernatant Harvest: Collect supernatant for LDH assay and IL-1β ELISA.

  • Lysate Harvest: Lyse cells in RIPA buffer + Protease Inhibitors for Western Blot.

Data Interpretation (The "Self-Validating" Logic)

Run a Western Blot for Full Length GSDMD (p53) and Cleaved GSDMD (p30) .

  • Scenario 1: The Upstream Block (VX-765 Pattern)

    • LDH: Low (Protected).

    • Western Blot: Strong p53 band, Absent/Faint p30 band .

  • Scenario 2: The Downstream Block (LDC-7559 Pattern)

    • LDH: Low (Protected).

    • Western Blot: Strong p53 band, Strong p30 band .

Troubleshooting & Application Notes

Solubility & Stability
  • VX-765: Soluble in DMSO. Stable at -20°C. Note that in cell-free assays, you must use the active metabolite VRT-043198 , as VX-765 requires intracellular esterases for conversion.

  • LDC-7559: Soluble in DMSO. Ensure stock solutions are fresh. Precipitation can occur in aqueous media if >50 µM; keep working concentrations <10 µM.

The "NETosis" Controversy

Be aware that while LDC-7559 is a potent GSDMD inhibitor in macrophages, its mechanism in neutrophils is debated. Recent literature suggests it may target PFKL (phosphofructokinase) in neutrophils, affecting metabolic flux and ROS generation [5]. Therefore, when studying NETosis , use LDC-7559 with caution and validate with genetic knockouts (GSDMD -/-). In macrophage pyroptosis , its GSDMD-blocking utility remains robust.

Timing

LDC-7559 must be present during the activation phase. Adding it post-Nigericin (after pores have formed) is significantly less effective, as GSDMD pores are thermodynamically stable once assembled.

References

  • Wannamaker, W. et al. (2007). "(S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18."[5] Journal of Pharmacology and Experimental Therapeutics. Link

  • Sollberger, G. et al. (2018).[3][6] "Gasdermin D plays a vital role in the generation of neutrophil extracellular traps."[7][8] Science Immunology. (Identified LDC-7559 as a GSDMD inhibitor).[1][2][3][9][10][11][12][13] Link

  • Cai, L. et al. (2023).[4] "LDC7559 inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage."[4][9][10] Frontiers in Immunology. Link

  • Flores, J. et al. (2020).[14] "Caspase-1 inhibition alleviates cognitive impairment and neuropathology in an Alzheimer's disease mouse model." Nature Communications. (Usage of VX-765). Link

  • Amara, N. et al. (2021).[6] "Selective activation of PFKL suppresses the phagocytic oxidative burst." Cell. (Discusses LDC-7559 off-target effects in neutrophils). Link

Sources

Validation

A Researcher's Guide to Navigating Cell Death: LDC-7559 vs. Z-VAD-FMK

In the intricate landscape of cellular biology, the study of programmed cell death is paramount to understanding health and disease. The ability to dissect the specific pathways governing a cell's demise—be it the silent...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of cellular biology, the study of programmed cell death is paramount to understanding health and disease. The ability to dissect the specific pathways governing a cell's demise—be it the silent implosion of apoptosis or the inflammatory burst of lytic cell death forms like necroptosis and pyroptosis—is critical for therapeutic development. Two powerful tools in this endeavor are the small molecule inhibitors LDC-7559 and Z-VAD-FMK. However, their effective use demands a nuanced understanding of their distinct mechanisms and potential pitfalls. This guide provides a comprehensive comparison to empower researchers in designing robust experiments and interpreting their data with high fidelity.

Section 1: Understanding the Landscape of Programmed Cell Death

Programmed cell death is not a monolithic process. While apoptosis is the most well-known, characterized by the activation of a cascade of cysteine-aspartic proteases (caspases), other regulated pathways play crucial roles, particularly in immunity and disease.

  • Apoptosis: An immunologically silent process essential for tissue homeostasis. It is executed by caspases, which dismantle the cell from within.

  • Pyroptosis: A highly inflammatory form of cell death crucial for host defense against pathogens. It is typically dependent on inflammatory caspases (like caspase-1) that cleave Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to cell lysis and the release of pro-inflammatory cytokines.

  • Necroptosis: A regulated, pro-inflammatory necrotic cell death pathway. It acts as a fail-safe when apoptosis is blocked (e.g., by viral proteins or chemical inhibitors). The core machinery involves the kinases RIPK1 and RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL), which ultimately perforates the cell membrane[1][2].

The choice of inhibitor is therefore a critical experimental decision that dictates which of these pathways is being interrogated.

Section 2: Profiling the Inhibitors

Z-VAD-FMK: The Classic Pan-Caspase Inhibitor

Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor[3][4][5]. By binding to the catalytic site of a broad range of caspases, it effectively blocks the execution of apoptosis[3][4].

  • Primary Application: Its principal use is to inhibit apoptosis to study its upstream regulation or to investigate non-apoptotic cellular processes[3][6]. A common and critical application is to induce necroptosis; by chemically blocking the apoptotic pathway with Z-VAD-FMK in the presence of a stimulus like TNF-α, researchers can force cells down the necroptotic pathway[2][7][8][9].

  • Limitations and Off-Target Effects: Despite its widespread use, Z-VAD-FMK is not without its liabilities. The "fmk" (fluoromethylketone) moiety can be reactive, leading to off-target effects. It has been reported to inhibit other proteases like cathepsins and calpains[10]. More significantly, Z-VAD-FMK can induce autophagy by inhibiting N-glycanase 1 (NGLY1)[10][11]. It can also, under certain conditions, paradoxically promote the activation of initiator caspase-9[12] or induce necroptosis on its own in some cell lines, like L929 cells, by promoting autocrine TNFα production[8][13]. These off-target effects necessitate careful controls and highlight the importance of using more specific inhibitors when possible.

LDC-7559: A Modern Inhibitor Targeting Lytic Cell Death

LDC-7559 is a more recently developed small molecule inhibitor. While initially explored in the context of necroptosis, recent and extensive evidence identifies it as a selective inhibitor of Gasdermin D (GSDMD), the executioner of pyroptosis[14][15][16][17].

  • Primary Application: LDC-7559 is primarily used to inhibit pyroptosis. It has been shown to bind to the N-terminal, pore-forming domain of GSDMD, thereby preventing membrane disruption and subsequent cell lysis and inflammation[14][17][18]. This makes it an invaluable tool for studying the role of GSDMD-mediated pyroptosis in infectious diseases, inflammatory disorders, and neurodegenerative conditions[14][15][16].

  • Specificity and Other Reported Effects: LDC-7559 demonstrates selectivity for GSDMD[17]. However, like any chemical probe, it's important to be aware of other potential activities. Some studies have noted that LDC-7559 can also suppress NOX2-dependent oxidative stress[14][17][19]. While this may be a beneficial therapeutic effect in some contexts, it is a potential confounding factor that researchers must consider.

Section 3: Head-to-Head Comparison

The fundamental difference lies in their targets: Z-VAD-FMK is a broad inhibitor of the caspase family, primarily blocking apoptosis, while LDC-7559 is a specific inhibitor of the pyroptosis executioner protein, GSDMD.

FeatureZ-VAD-FMKLDC-7559
Primary Target Pan-CaspaseGasdermin D (GSDMD) N-terminal domain[14][17][18]
Primary Pathway Inhibited Apoptosis[3][5]Pyroptosis[14][15][16]
Mechanism Irreversible covalent binding to caspase catalytic site[3][4]Binds to GSDMD-N domain, blocking pore formation[14][17][18]
Common Use Case Blocking apoptosis; Inducing necroptosis with TNF-α[2][7][9]Inhibiting GSDMD-mediated cell lysis and inflammation[20][21]
Known Off-Target Effects Inhibits cathepsins, calpains, NGLY1; can induce autophagy or necroptosis[10][11][13]Can suppress NOX2-dependent oxidative stress[14][17][19]

Section 4: Experimental Design and Validation

Choosing the correct inhibitor is only the first step. A well-designed experiment must include controls to validate the inhibitor's effect and rule out confounding variables.

Core Logic for Distinguishing Cell Death Pathways

A logical workflow is essential for correctly identifying the operative cell death pathway. This can be achieved by using specific inhibitors to rescue cells from death induced by a stimulus of interest[22][23].

G cluster_0 Experimental Workflow Start Induce Cell Death (e.g., Stimulus X) Add_ZVAD Add Z-VAD-FMK (Pan-Caspase Inhibitor) Start->Add_ZVAD Add_LDC Add LDC-7559 (GSDMD Inhibitor) Start->Add_LDC Add_Nec1 Add Necrostatin-1 (RIPK1 Inhibitor) Start->Add_Nec1 Death_Blocked_ZVAD Cell Death Blocked? Add_ZVAD->Death_Blocked_ZVAD Death_Blocked_LDC Cell Death Blocked? Add_LDC->Death_Blocked_LDC Death_Blocked_Nec1 Cell Death Blocked? Add_Nec1->Death_Blocked_Nec1 Apoptosis Conclusion: Apoptosis Death_Blocked_ZVAD->Apoptosis Yes Other Conclusion: Other Pathway Death_Blocked_ZVAD->Other No Pyroptosis Conclusion: Pyroptosis Death_Blocked_LDC->Pyroptosis Yes Death_Blocked_LDC->Other No Necroptosis Conclusion: Necroptosis Death_Blocked_Nec1->Necroptosis Yes Death_Blocked_Nec1->Other No

Figure 1. A decision tree for identifying cell death pathways using specific inhibitors.

Key Signaling Pathways

Visualizing where each inhibitor acts provides clarity on their distinct roles. Z-VAD-FMK acts broadly on the caspase cascade in apoptosis, while LDC-7559 has a specific, downstream target in the pyroptosis pathway.

G cluster_apoptosis Apoptosis Pathway cluster_pyroptosis Pyroptosis Pathway StimulusA Apoptotic Stimulus (e.g., TNFα, Staurosporine) Casp8 Caspase-8 StimulusA->Casp8 Casp9 Caspase-9 StimulusA->Casp9 Casp37 Caspase-3/7 (Executioner Caspases) Casp8->Casp37 Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis ZVAD Z-VAD-FMK ZVAD->Casp8 inhibits ZVAD->Casp9 inhibits ZVAD->Casp37 inhibits StimulusP Pyroptotic Stimulus (e.g., LPS + Nigericin) Inflammasome Inflammasome Assembly (e.g., NLRP3) StimulusP->Inflammasome Casp1 Caspase-1 Inflammasome->Casp1 GSDMD GSDMD Casp1->GSDMD GSDMD_N GSDMD-N (pore-forming) GSDMD->GSDMD_N cleavage Pyroptosis Pyroptosis & Lysis GSDMD_N->Pyroptosis LDC LDC-7559 LDC->GSDMD_N inhibits

Figure 2. Simplified apoptosis and pyroptosis pathways showing inhibitor targets.

Section 5: Experimental Protocols

The following protocols provide a framework for differentiating apoptosis and necroptosis, a common experimental challenge where Z-VAD-FMK plays a pivotal role.

Protocol 1: Induction and Differentiation of Apoptosis vs. Necroptosis

This protocol is designed to determine if a stimulus induces apoptosis or necroptosis in a cell line like human HT-29 colon adenocarcinoma cells.

Materials:

  • HT-29 cells

  • DMEM with 10% FBS

  • Human TNF-α (Tumor Necrosis Factor-alpha)

  • SMAC mimetic (e.g., Birinapant or SM-164)

  • Z-VAD-FMK (20 mM stock in DMSO)

  • Necrostatin-1 (Nec-1, RIPK1 inhibitor, 50 mM stock in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Annexin V/Propidium Iodide (PI) kit for flow cytometry

Procedure:

  • Cell Seeding: Seed HT-29 cells in 96-well plates (for viability) and 6-well plates (for flow cytometry) and allow them to adhere overnight.

  • Pre-treatment with Inhibitors: Pre-treat cells with inhibitors for 1-2 hours before adding the death stimulus.

    • Vehicle Control (DMSO)

    • Z-VAD-FMK (final concentration 20-50 µM)[9]

    • Necrostatin-1 (final concentration 10-30 µM)[7]

    • Z-VAD-FMK + Necrostatin-1

  • Induction of Cell Death: Add the stimulus to the appropriate wells. A common combination to induce apoptosis or necroptosis is:

    • TNF-α (10-20 ng/mL) + SMAC mimetic (10-100 nM)[9].

  • Incubation: Incubate for a predetermined time course (e.g., 6, 12, 24 hours).

  • Assessment:

    • Cell Viability (96-well plate): Measure cell viability using a luminescent or fluorescent assay.

      • Expected Apoptosis Result: Cell death will be rescued by Z-VAD-FMK but not Nec-1.

      • Expected Necroptosis Result: If apoptosis is blocked by Z-VAD-FMK, cells will switch to necroptosis. This death will be rescued by Nec-1. Therefore, the Z-VAD-FMK-only wells will show high cell death, while the Z-VAD-FMK + Nec-1 wells will show high viability.

    • Flow Cytometry (6-well plate): Stain cells with Annexin V/PI and analyze.

      • Apoptotic cells will be Annexin V positive.

      • Necroptotic/late apoptotic cells will be Annexin V and PI positive. The inhibitor rescue conditions will confirm the pathway.

Protocol 2: Western Blot for Pathway-Specific Markers

This protocol validates the engagement of the specific death pathways at the molecular level.

Materials:

  • Cell lysates from Protocol 1

  • SDS-PAGE gels and transfer apparatus

  • Antibodies: anti-cleaved Caspase-3, anti-phospho-MLKL, anti-total MLKL, anti-GAPDH (loading control)

Procedure:

  • Protein Extraction: Lyse cells from a parallel experiment to Protocol 1 and quantify protein concentration.

  • SDS-PAGE and Transfer: Run equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Probe one membrane with an antibody against cleaved Caspase-3 . A strong signal in the TNF-α/SMAC mimetic-treated sample, which disappears in the presence of Z-VAD-FMK, confirms apoptosis.

    • Probe a second membrane with an antibody against phosphorylated MLKL (p-MLKL) . A signal should appear in the sample treated with TNF-α/SMAC mimetic + Z-VAD-FMK. This signal should be absent in the sample co-treated with Necrostatin-1, confirming the induction of necroptosis.

    • Probe for total MLKL and GAPDH as loading controls.

Conclusion

References

  • Cai, W., Wu, J., Lai, Y., Yao, Y., Zeng, Q., Fang, J., Lin, Z., Chen, J., Xu, G., & Chen, L. (2023). LDC7559 inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage. Frontiers in Immunology. Available from: [Link]

  • Needs, S. H., & MacFarlane, M. (2021). Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk. The FEBS Journal. Available from: [Link]

  • ResearchGate. (n.d.). Inhibitors targeting on GSDMD. (1) LDC7559 can inhibit the cleavage of... Available from: [Link]

  • Inhibitor Research Hub. (2025). Z-VAD-FMK: Strategic Caspase Inhibition for Translational... Available from: [Link]

  • ResearchGate. (n.d.). LDC7559 and NA-11 inhibit NETosis independent of GSDMD but elicit... Available from: [Link]

  • Ng, C. P., Bon-Frauches, A. C., & Pober, J. S. (2006). Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties. Molecular Immunology. Available from: [Link]

  • ResearchGate. (n.d.). Inhibition of GSDMD by LDC7559 relieved immunosuppression in 4T1... Available from: [Link]

  • ResearchGate. (n.d.). LDC7559 improved cell viability and reduced inflammatory response in... Available from: [Link]

  • Frontiers. (n.d.). MLKL as an emerging machinery for modulating organelle dynamics: regulatory mechanisms, pathophysiological significance, and targeted therapeutics. Available from: [Link]

  • Needs, S. H., et al. (2021). Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy. CentAUR. Available from: [Link]

  • Rodríguez-Enfedaque, A., et al. (2012). zVAD-fmk upregulates caspase-9 cleavage and activity in etoposide-induced cell death of mouse embryonic fibroblasts. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Available from: [Link]

  • Yu, Z., et al. (2022). LDC7559 Exerts Neuroprotective Effects by Inhibiting GSDMD-Dependent Pyroptosis of Microglia in Mice with Traumatic Brain Injury. Journal of Neurotrauma. Available from: [Link]

  • Dolmans, G. H., et al. (2015). In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation. Journal of Ovarian Research. Available from: [Link]

  • Wu, Y. T., et al. (2011). zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway. Cell Death & Differentiation. Available from: [Link]

  • Seitz, C., et al. (2025). Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. Journal for ImmunoTherapy of Cancer. Available from: [Link]

  • Wang, T., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. Frontiers in Immunology. Available from: [Link]

  • Cai, W., et al. (2023). LDC7559 inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage. PubMed. Available from: [Link]

  • Thongchot, S., et al. (2020). Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis. PLoS ONE. Available from: [Link]

  • Wang, T., et al. (2019). The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation. PubMed Central. Available from: [Link]

  • Shlomovitz, I., et al. (2019). Distinguishing Necroptosis From Apoptosis. Methods in Molecular Biology. Available from: [Link]

  • Cai, W., et al. (2023). LDC7559 inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage. Frontiers in Immunology. Available from: [Link]

  • Lalaoui, N., & Vaux, D. L. (2015). Techniques to Distinguish Apoptosis from Necroptosis. Cold Spring Harbor Protocols. Available from: [Link]

  • Quora. (n.d.). What is Z-VAD-FMK and what is its mechanism of action?. Available from: [Link]

  • ResearchGate. (n.d.). What is the best way to differentiate necroptotic cells from apoptotic and necrotic cells using FACS?. Available from: [Link]

  • ResearchGate. (n.d.). Effects of a pan-caspase inhibitor, z-VAD-fmk, on OB-induced apoptosis... Available from: [Link]

  • Clump, D. A., et al. (2020). Loss of Caspase-8 function in combination with SMAC mimetic treatment sensitizes Head and Neck Squamous Carcinoma to radiation t. bioRxiv. Available from: [Link]

  • ResearchGate. (n.d.). (A) Effect of a pan-caspase inhibitor (z-VAD-fmk) on the activation of... Available from: [Link]

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Comparative

A Guide to Confirming LDC-7559 Target Engagement with Thermal Shift Assay

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on utilizing the Thermal Shift Assay (TSA) to confirm the direct target engagement of LDC-7559, a known inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on utilizing the Thermal Shift Assay (TSA) to confirm the direct target engagement of LDC-7559, a known inhibitor of Gasdermin D (GSDMD). We will delve into the principles of the assay, provide a detailed experimental protocol, and compare its performance with alternative biophysical methods, supported by experimental logic and data interpretation strategies.

The Imperative of Target Engagement: Beyond Phenotype to Mechanism

In drug discovery, observing a desired cellular or physiological outcome—a phenotype—is a critical first step. LDC-7559 has been identified as an inhibitor of pyroptosis, a form of inflammatory cell death, by targeting Gasdermin D (GSDMD).[1][2] Specifically, it is understood to bind the N-terminal domain of GSDMD (GSDMD-N), preventing its pore-forming function that leads to cell lysis.[3][4]

However, a phenotypic effect alone does not constitute definitive proof of a drug's mechanism of action. To build a robust therapeutic hypothesis and de-risk a compound for further development, it is paramount to demonstrate that the molecule physically interacts with its intended target. This is the principle of target engagement . Biophysical assays provide this direct evidence, and the Thermal Shift Assay (TSA) is a powerful, accessible, and efficient method for this purpose.

Principle of the Thermal Shift Assay (TSA)

The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a technique that measures changes in the thermal stability of a protein upon ligand binding.[5][6] The core principle is rooted in thermodynamics:

  • Protein Melting: Every protein has a characteristic melting temperature (Tm), the point at which 50% of the protein population is unfolded.[5]

  • Ligand-Induced Stabilization: When a ligand, such as LDC-7559, binds to its target protein (GSDMD), it forms stabilizing interactions. This binding event increases the energy required to unfold the protein.

  • The "Thermal Shift": Consequently, the protein-ligand complex will be more resistant to thermal denaturation, resulting in a measurable increase in its Tm. This change in melting temperature (ΔTm) is the "thermal shift" and serves as direct evidence of binding.[7]

  • Fluorescence Detection: The unfolding process is monitored using an environmentally sensitive fluorescent dye (e.g., SYPRO™ Orange). This dye has low fluorescence in aqueous solution but fluoresces strongly when it binds to the hydrophobic amino acid residues that become exposed as the protein unfolds.[8][9] The entire process is conveniently run in a real-time PCR machine, which provides precise temperature control and fluorescence detection.[10]

The interaction can be visualized as a shift in the protein's melting curve.

G Principle of Ligand-Induced Thermal Stabilization cluster_0 Apo Protein (GSDMD alone) cluster_1 Protein + Ligand (GSDMD + LDC-7559) Apo_Folded Native Protein Apo_Unfolded Unfolded Protein (High Fluorescence) Apo_Folded->Apo_Unfolded Heat (Tm) Complex_Folded Stabilized Complex Apo_Folded->Complex_Folded LDC-7559 Binding Complex_Unfolded Unfolded Complex (High Fluorescence) Complex_Folded->Complex_Unfolded Heat (Tm + ΔTm)

Caption: Ligand binding stabilizes the protein, requiring more thermal energy to unfold.

Experimental Blueprint: TSA for LDC-7559 and GSDMD

This section provides a self-validating protocol designed to confirm and quantify the engagement of LDC-7559 with recombinant human GSDMD.

Workflow Overview

Thermal Shift Assay Experimental Workflow prep 1. Reagent Preparation - GSDMD Protein - LDC-7559 Serial Dilution - Assay Buffer & Dye plate 2. Plate Setup (384-well) - Protein + Buffer - Add LDC-7559 or DMSO - Add Fluorescent Dye prep->plate run 3. qPCR Instrument Run - Set Melt Curve Protocol (e.g., 25°C to 95°C, 0.5°C/min) - Record Fluorescence plate->run analyze 4. Data Analysis - Plot Fluorescence vs. Temp - Calculate Tm for each well - Determine ΔTm vs. [LDC-7559] run->analyze

Caption: A streamlined workflow for performing a thermal shift assay experiment.

Step-by-Step Methodology

1. Reagent Preparation:

  • Recombinant GSDMD Protein:

    • Source: Commercially available or purified in-house. Purity should be >90% as determined by SDS-PAGE to minimize artifacts.[8]

    • Stock Concentration: Prepare a 1 mg/mL stock in a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Working Concentration: For the assay, dilute the protein to 0.1 mg/mL (final concentration in the well will be 2-5 µM, a common starting point).[9]

  • LDC-7559 Compound:

    • Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.

    • Serial Dilution: Perform a serial dilution of the LDC-7559 stock in 100% DMSO to create a concentration range (e.g., 10 mM to 1 µM). This will be used to create the final assay concentrations.

  • Assay Buffer:

    • Composition: 50 mM HEPES pH 7.5, 150 mM NaCl. The choice of buffer is critical and should be optimized for protein stability.[10]

  • Fluorescent Dye:

    • Reagent: Protein Thermal Shift™ Dye or SYPRO™ Orange Protein Gel Stain (5000x stock).

    • Working Solution: Dilute the stock dye in the Assay Buffer to a 20x working concentration. The final concentration in the well should be 5x.

2. Assay Plate Setup (384-well Plate):

  • Causality: A clear plate layout with proper controls is essential for a self-validating experiment. We include a "protein-only" control to establish the baseline Tm and a "DMSO" control to account for any solvent effects.

  • Layout:

    • Columns 1-2 (No-Protein Control): 10 µL Assay Buffer + 10 µL Dye Working Solution.

    • Columns 3-4 (DMSO Vehicle Control): 9.5 µL GSDMD working solution + 0.5 µL 100% DMSO + 10 µL Dye Working Solution.

    • Columns 5-24 (LDC-7559 Titration): 9.5 µL GSDMD working solution + 0.5 µL of LDC-7559 serial dilution + 10 µL Dye Working Solution.

  • Procedure:

    • Add the protein and compound/DMSO to the respective wells.

    • Mix and incubate at room temperature for 15 minutes to allow for binding.

    • Add the Dye Working Solution to all wells.

    • Seal the plate securely with an optical seal, centrifuge briefly to collect the contents, and eliminate bubbles.

3. Instrumentation and Data Acquisition:

  • Instrument: Use a Real-Time PCR system (e.g., Bio-Rad CFX, Applied Biosystems QuantStudio).[10][11]

  • Run Protocol:

    • Set the instrument to detect fluorescence on a channel appropriate for the dye (e.g., ROX for SYPRO™ Orange).

    • Program a melt curve experiment:

      • Hold at 25°C for 2 minutes.

      • Ramp up to 95°C with a rate of 0.5°C per minute.

      • Acquire fluorescence data at each temperature increment.

Data Interpretation and Validation

A successful experiment will yield a sigmoidal melt curve for each well containing protein. The Tm is the inflection point of this curve, which can be precisely identified as the peak of the first derivative of the curve (-dF/dT).[8]

1. Data Analysis:

  • Export the raw fluorescence data.

  • Use analysis software (e.g., the instrument's software, GraphPad Prism, or custom scripts) to plot Fluorescence vs. Temperature.[9][12]

  • Calculate the Tm for each well by fitting a sigmoidal curve or by determining the peak of the negative first derivative.

2. Expected Results:

  • The Tm of the GSDMD protein in the DMSO control wells establishes the baseline.

  • In the presence of LDC-7559, you should observe a dose-dependent increase in Tm. A significant and concentration-dependent ΔTm is strong evidence of direct target engagement.

Table 1: Hypothetical TSA Data for LDC-7559 with GSDMD

ConditionLDC-7559 Conc. (µM)Tm (°C)ΔTm (°C) (vs. DMSO)
DMSO Vehicle052.3 ± 0.20.0
LDC-75590.152.8 ± 0.10.5
LDC-7559154.5 ± 0.32.2
LDC-75591057.1 ± 0.24.8
LDC-75595058.9 ± 0.26.6
LDC-755910059.2 ± 0.36.9

Data are presented as Mean ± SD for triplicate wells.

Comparative Analysis: TSA vs. Alternative Methods

While TSA is an excellent tool, it's important to understand its place among other biophysical techniques for studying target engagement.[13] Each method offers unique advantages and disadvantages.

Table 2: Comparison of Target Engagement Assays

FeatureThermal Shift Assay (TSA)Cellular TSA (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilizationIn-cell thermal stabilizationChange in refractive index upon bindingHeat change upon binding
Environment In vitro (purified protein)In situ (cell lysate or intact cells)[14]In vitro (immobilized protein)In vitro (protein in solution)
Key Output Tm, ΔTm (Binding)Tagg, ΔTagg (Binding in cells)KD, kon, koff (Kinetics)KD, ΔH, ΔS, n (Thermodynamics)
Throughput High (384-well)Low to MediumMediumLow
Protein Req. Low (µg per well)Very Low (endogenous levels)MediumHigh (mg per experiment)
Pros Cost-effective, rapid, widely accessible.[8]Physiologically relevant, no purification needed.[13]Real-time kinetics, high sensitivity.[15]"Gold standard" for binding affinity, provides full thermodynamic profile.[5]
Cons In vitro artifacts possible, no kinetic data.Complex workflow, often requires specific antibodies or MS.[14]Immobilization can affect protein, potential for mass transport artifacts.[15]Low throughput, high material consumption, sensitive to buffer mismatches.[13]

Expert Insight: TSA is often the method of choice for initial hit validation and lead optimization due to its superior balance of throughput, cost, and material consumption.[5][8] While CETSA offers the advantage of a cellular environment, its lower throughput makes it better suited for confirming the action of a few lead candidates.[14] SPR and ITC provide deeper mechanistic insights (kinetics and thermodynamics, respectively) but are generally lower throughput and more resource-intensive.

Conclusion

The Thermal Shift Assay is a robust, reliable, and high-throughput method for unequivocally confirming the direct binding of LDC-7559 to its target protein, Gasdermin D. By demonstrating a dose-dependent thermal stabilization, researchers can generate critical target engagement data that validates the compound's mechanism of action. This biophysical evidence is a cornerstone of modern drug discovery, providing the confidence needed to advance promising molecules like LDC-7559 through the development pipeline.

References

  • Cai, Y., et al. (2023). LDC7559 inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage. Frontiers in Immunology. [Link]

  • Cai, Y., et al. (2023). LDC7559 inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage. PubMed Central. [Link]

  • ICE Bioscience. Thermal Shift Assay (TSA). [Link]

  • Charles River Laboratories. Thermal Shift Assays. [Link]

  • Frontiers Media S.A. (2023). LDC7559 inhibits microglial activation and GSDMD-dependent pyroptosis after subarachn. Frontiers in Immunology. [Link]

  • Hill, Z.B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Axxam S.p.A. Thermal shift assays for early-stage drug discovery. [Link]

  • Sollberger, G., et al. (2018). LDC7559 inhibits GSDMD and blocks IL-1β release and pyroptosis. ResearchGate. [Link]

  • Robers, M.B., et al. (2018). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Medicinal Chemistry Letters. [Link]

  • Wikipedia. Thermal shift assay. [Link]

  • Zhang, Y., et al. (2023). Inhibition of GSDMD by LDC7559 relieved immunosuppression in 4T1... ResearchGate. [Link]

  • Bitesize Bio. (2022). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. [Link]

  • ResearchGate. (2023). LDC7559 and NA-11 inhibit NETosis independent of GSDMD but elicit... [Link]

  • ResearchGate. (2021). Inhibitors targeting on GSDMD. (1) LDC7559 can inhibit the cleavage of... [Link]

  • JoVE. (2023). Target Engagement in Adherent Cells Quantification | Protocol Preview. YouTube. [Link]

  • Bio-Rad Laboratories. Protein Thermal Shift Assays Made Easy with the Bio-Rad™ Family of CFX Real-Time PCR Systems. [Link]

  • bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. [Link]

  • Isaacs, F.K., et al. (2023). Thermal unfolding methods in drug discovery. Biophysics Reviews. [Link]

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Validation

A Researcher's Guide to Selecting and Validating Negative Controls for LDC-7559-Mediated GSDMD Inhibition

In the rapidly evolving field of inflammatory cell death, the small molecule LDC-7559 has emerged as a key tool for investigating the role of Gasdermin D (GSDMD), the executioner of pyroptosis.[1][2][3] However, the reli...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving field of inflammatory cell death, the small molecule LDC-7559 has emerged as a key tool for investigating the role of Gasdermin D (GSDMD), the executioner of pyroptosis.[1][2][3] However, the reliability of experimental findings hinges on the rigorous use of controls. This guide provides a comprehensive framework for the selection and validation of a proper negative control for LDC-7559, ensuring the scientific integrity of your research.

The Critical Need for a Validated Negative Control

A negative control is an essential experimental component that is not expected to produce a result, thereby serving as a baseline and a benchmark for specificity.[4][5] For a targeted inhibitor like LDC-7559, an ideal negative control would be a structurally similar molecule that is devoid of inhibitory activity against its intended target, GSDMD. The absence of a commercially available, validated negative control for LDC-7559 necessitates a proactive approach by the research community to identify and validate suitable candidates.

Recent studies have also suggested that LDC-7559 may have off-target effects, including the inhibition of phosphofructokinase-1 liver type (PFKL), which can impact cellular metabolism and NETosis. This underscores the importance of a negative control that is inactive against both GSDMD and any potential off-targets.

Selecting a Candidate Negative Control: A Structure-Activity Relationship Approach

Given the lack of a commercially available inactive analog, we propose a rational design approach to select a candidate negative control. The chemical structure of LDC-7559, N-(5-(2-(2-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl)-2,3-dihydro-1,4-benzodioxin-7-yl)acetamide, reveals several key functional groups that are likely critical for its bioactivity.

A strategic modification to the LDC-7559 scaffold can be proposed to abrogate its binding to GSDMD. For instance, alteration of the methoxy group on the phenyl ring or modification of the acetamide group could disrupt key interactions with the protein's binding pocket. For the purpose of this guide, we will hypothesize a candidate negative control, designated LDC-7559-NC , where the methoxy group (-OCH3) is replaced with a larger, sterically hindering group, such as a tert-butyl group. This modification is predicted to disrupt the planarity and electronic properties of the phenyl ring, potentially abolishing its binding affinity to GSDMD.

CompoundStructureRationale for Selection
LDC-7559 N-(5-(2-(2-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl)-2,3-dihydro-1,4-benzodioxin-7-yl)acetamideActive GSDMD inhibitor.
LDC-7559-NC (Proposed) N-(5-(2-(2-tert-butylphenyl)imidazo[1,2-a]pyridin-6-yl)-2,3-dihydro-1,4-benzodioxin-7-yl)acetamideStructurally similar to LDC-7559 with a modification predicted to abolish GSDMD binding.

Experimental Validation of a Negative Control: A Multi-pronged Approach

To rigorously validate LDC-7559-NC as a negative control, a series of biochemical and cell-based assays must be performed in parallel with LDC-7559. The following experimental workflow is designed to provide a comprehensive assessment of the compound's inactivity against GSDMD and its downstream effects.

Caption: Workflow for the validation of a negative control for LDC-7559.

Experimental Protocols

1. Cell Culture and Reagents

  • Cell Line: THP-1 human monocytic cell line (ATCC TIB-202).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.05 mM 2-mercaptoethanol.

  • Differentiation: Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Reagents: LDC-7559, LDC-7559-NC (synthesized or custom-ordered), Ultrapure LPS (from E. coli O111:B4), Nigericin, LDH Cytotoxicity Assay Kit, Human IL-1β ELISA Kit, DCFDA/H2DCFDA - Cellular ROS Assay Kit.

2. Pyroptosis Induction and Inhibition Assay

  • Seed PMA-differentiated THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prime the cells with 1 µg/mL of LPS for 4 hours.

  • Pre-treat the cells with varying concentrations of LDC-7559, LDC-7559-NC, or vehicle (DMSO) for 1 hour.

  • Induce pyroptosis by adding 10 µM Nigericin to the wells.

  • Incubate for 2 hours.

  • Collect the cell culture supernatant for LDH and IL-1β assays.

3. Lactate Dehydrogenase (LDH) Release Assay

  • Use a commercial LDH Cytotoxicity Assay Kit according to the manufacturer's instructions.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the positive control (cells lysed with lysis buffer).

4. IL-1β Secretion Assay

  • Use a commercial Human IL-1β ELISA Kit according to the manufacturer's instructions.

  • Measure the absorbance at 450 nm.

  • Determine the concentration of IL-1β in the supernatant from a standard curve.

5. Reactive Oxygen Species (ROS) Production Assay

  • Seed PMA-differentiated THP-1 cells in a black, clear-bottom 96-well plate.

  • Pre-treat cells with LDC-7559, LDC-7559-NC, or vehicle for 1 hour.

  • Load the cells with 10 µM DCFDA/H2DCFDA for 30 minutes.

  • Induce ROS production with a suitable stimulus (e.g., PMA or nigericin).

  • Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.

Expected Results and Interpretation

A successful negative control (LDC-7559-NC) should exhibit the following characteristics in comparison to LDC-7559 and the vehicle control:

AssayVehicle ControlLDC-7559LDC-7559-NC (Expected)Interpretation of LDC-7559-NC Result
LDH Release HighLowHighNo inhibition of pyroptosis.
IL-1β Secretion HighLowHighNo inhibition of GSDMD-mediated pore formation and cytokine release.
ROS Production HighLowHighNo inhibition of PFKL-related metabolic pathways.

Conclusion

The rigorous validation of a negative control is paramount for the accurate interpretation of experimental data. While a commercially available, validated negative control for LDC-7559 is currently lacking, a rational, structure-based approach to selecting and a comprehensive experimental workflow for validating a candidate compound can ensure the robustness and reproducibility of research into GSDMD-mediated pyroptosis. By adopting these practices, researchers can confidently dissect the intricate mechanisms of inflammatory cell death and accelerate the development of novel therapeutics.

References

  • Cai, Y., Wu, Y., Lai, Z., Yao, Y., Zeng, Y., Fang, Y., Lin, Y., Chen, J., Xu, G., & Chen, J. (2023). LDC7559 inhibits microglial activation and GSDMD-dependent pyroptosis after subarachnoid hemorrhage. Frontiers in Immunology, 14, 1117310. [Link]

  • Sollberger, G., Choidas, A., Burn, G. L., Cern, Y. T., Taphin, M., & Zychlinsky, A. (2018). Gasdermin D plays a vital role in the generation of neutrophil extracellular traps. Science Immunology, 3(26), eaar6689. [Link]

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Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
LDC-7559
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Reactant of Route 2
LDC-7559
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